Tibeglisene: Mechanism of Action & CPT-1 Inhibition Profile
This technical guide details the mechanism of action of Tibeglisene (also known as BM 13.907 ), a specific metabolic modulator belonging to the class of pentynoic acid derivatives. Unlike standard CPT-1 inhibitors that f...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanism of action of Tibeglisene (also known as BM 13.907 ), a specific metabolic modulator belonging to the class of pentynoic acid derivatives.
Unlike standard CPT-1 inhibitors that function solely by blocking fatty acid entry, Tibeglisene exhibits a dual-mechanism profile: it inhibits Carnitine Palmitoyltransferase-1 (CPT-1) while simultaneously stimulating glucose transporter (GLUT4) translocation via an insulin-independent pathway.
A Technical Guide for Metabolic Researchers
Executive Summary
Tibeglisene ((S)-5-(p-chlorophenyl)-2-(p-tolylsulfonyl)-4-pentynoic acid) represents a distinct class of metabolic modulators designed to rectify the fuel imbalance in Type 2 Diabetes Mellitus (T2DM) and ischemic heart disease. Its pharmacological efficacy relies on the "Randle Cycle" (Glucose-Fatty Acid Cycle) principle: by inhibiting CPT-1 , the rate-limiting enzyme for long-chain fatty acid (LCFA) oxidation, Tibeglisene shifts cellular metabolism from fatty acid oxidation (FAO) toward glucose oxidation.
Crucially, Tibeglisene distinguishes itself from other CPT-1 inhibitors (e.g., Etomoxir) by possessing a secondary, insulin-mimetic capability to induce GLUT4 translocation directly, bypassing the insulin receptor kinase.
Molecular Mechanism of Action[1][2]
The mechanism of Tibeglisene is biphasic, requiring intracellular activation before exerting its inhibitory effect on the mitochondrial outer membrane.
Phase I: Intracellular Activation (The "Lethal Synthesis")
Tibeglisene is a prodrug in its free acid form. Upon entering the cytoplasm, it must be activated by Acyl-CoA Synthetase . The drug acts as a substrate for this enzyme, consuming ATP and Coenzyme A (CoA) to form the active thioester, Tibeglisyl-CoA .
Reaction: Tibeglisene + ATP + CoA-SH → Tibeglisyl-CoA + AMP + PPi
Significance: Only the CoA-ester form possesses high affinity for the CPT-1 catalytic site. This requirement for activation restricts the drug's effect to tissues with high Acyl-CoA Synthetase activity (e.g., liver, heart, skeletal muscle).
Phase II: CPT-1 Inhibition (The Metabolic Brake)
Tibeglisyl-CoA targets CPT-1 located on the Outer Mitochondrial Membrane (OMM).
Binding: Tibeglisyl-CoA acts as a transition-state analog or a mechanism-based inhibitor (suicide substrate). It binds to the acyl-CoA binding site of CPT-1.
Blockade: This binding sterically hinders the transesterification of physiological Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) to Acyl-Carnitine.
Outcome: Long-chain fatty acids are unable to enter the mitochondrial matrix, effectively shutting down
-oxidation.
Phase III: The Randle Cycle Shift
The inhibition of CPT-1 triggers a metabolic domino effect known as the Randle Cycle shift:
Acetyl-CoA: Reduced -oxidation lowers the mitochondrial Acetyl-CoA/CoA ratio.
NADH: Reduced production of NADH lowers the NADH/NAD+ ratio.
PDH Activity: The reduction in Acetyl-CoA and NADH relieves the allosteric inhibition of the Pyruvate Dehydrogenase (PDH) complex.
Glucose Oxidation: Reactivated PDH facilitates the conversion of Pyruvate to Acetyl-CoA, thereby increasing glucose coupling to the TCA cycle.
Phase IV: The Insulin-Mimetic Anomaly (GLUT4)
Unique to Tibeglisene (and select BM-series compounds), the drug induces the translocation of GLUT4 vesicles to the plasma membrane in skeletal muscle and adipocytes.
Mechanism: This action is independent of the Insulin Receptor (IR) and PI3K/Akt pathway. It likely modulates downstream vesicle trafficking proteins or membrane fusion events, mimicking the effect of contraction-induced glucose uptake.
Visualization: The Signaling Pathway
The following diagram illustrates the dual pathway of Tibeglisene: the inhibition of CPT-1 and the stimulation of GLUT4.
Caption: Tibeglisene requires CoA activation to inhibit CPT-1 while independently triggering GLUT4 translocation.
Experimental Validation Framework
To validate Tibeglisene's mechanism in a research setting, the following self-validating protocols are recommended.
Protocol A: CPT-1 Activity Assay (Radiometric)
Objective: Quantify the inhibition of CPT-1 activity by Tibeglisene in isolated mitochondria.
Principle: Measure the conversion of [
C]-Carnitine to [C]-Palmitoylcarnitine.
Isolation: Isolate mitochondria from rat liver or heart via differential centrifugation.
Activation: Pre-incubate Tibeglisene (1–100
M) with Acyl-CoA Synthetase and ATP for 15 minutes to generate Tibeglisyl-CoA in situ (or synthesize Tibeglisyl-CoA chemically beforehand). Note: Using free Tibeglisene without activation will yield false negatives.
Reaction Mix:
Buffer: 20 mM HEPES, 150 mM KCl.
Substrates: 50
M Palmitoyl-CoA, 1 mM [C]-L-Carnitine.
Inhibitor: Activated Tibeglisene.
Initiation: Add mitochondrial protein (20
g). Incubate at 30°C for 2 minutes.
Termination: Stop reaction with 6% Perchloric Acid (PCA).
Extraction: Extract [
C]-Palmitoylcarnitine using n-butanol.
Quantification: Scintillation counting of the butanol phase.
Control: Use Malonyl-CoA (10
M) as a positive control for inhibition.
Protocol B: Glucose Transport Assay (3-O-Methylglucose)
Objective: Confirm the insulin-mimetic effect on GLUT4 translocation.
System: 3T3-L1 Adipocytes (differentiated).
Starvation: Serum-starve adipocytes for 2 hours in Krebs-Ringer Phosphate (KRP) buffer.
Treatment: Treat cells with:
Vehicle (Control)
Insulin (100 nM) (Positive Control)
Tibeglisene (10–50
M)
Wortmannin (PI3K inhibitor) + Tibeglisene (To test insulin-receptor independence).
Uptake: Add [
H]-3-O-Methylglucose (non-metabolizable analog) for 10 minutes.
Wash & Lysis: Rapidly wash with ice-cold PBS containing Phloretin (to stop transport). Lyse cells with NaOH.
Result Interpretation: If Tibeglisene stimulates uptake even in the presence of Wortmannin, the mechanism is confirmed as PI3K-independent.
Comparative Pharmacology
The table below contrasts Tibeglisene with other CPT-1 modulators to highlight its specific utility.
Feature
Tibeglisene (BM 13.907)
Etomoxir
Teglicar (ST-1326)
Chemical Class
Pentynoic Acid Derivative
Oxirane Carboxylate
Aminocarnitine Derivative
Binding Type
Mechanism-based (CoA ester)
Irreversible (Covalent)
Reversible
Isoform Selectivity
Low (Liver & Muscle)
Low (Liver & Muscle)
High (Liver-selective, CPT-1A)
GLUT4 Effect
Stimulates (Direct)
No direct effect
No direct effect
Primary Utility
Research (Dual-action)
Research (FAO block)
Research (Diabetes/Cancer)
Activation Required
Yes (to CoA ester)
Yes (to CoA ester)
No (Active as is)
References
Wolf, H. P. O. (1990). Aryl-substituted 2-alkynoic acids: A new class of antidiabetic drugs. In: New Antidiabetic Drugs (Bailey, C.J., Flatt, P.R., eds). Smith-Gordon.
Ben-Ami, H., et al. (1991). Inhibition of carnitine palmitoyltransferase by BM 13.907 and its effect on glucose utilization.[1]Molecular Pharmacology.
Context: Establishes the CPT-1 inhibitory mechanism and the requirement for CoA activ
Handberg, A., et al. (1992). The effect of the CPT-1 inhibitor BM 13.907 on glucose transport in skeletal muscle.Diabetologia. Link
Context: Describes the unique GLUT4 translocation property independent of insulin signaling.
Rupp, H., et al. (2002).[2] The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure.Herz. Link
Context: Discusses the therapeutic application of CPT-1 inhibitors like Etomoxir and Tibeglisene in shifting cardiac metabolism.
World Health Organization. (1991). International Nonproprietary Names for Pharmaceutical Substances (INN): Tibeglisene.[3]WHO Drug Information, Vol 5, No. 3. Link
Context: Official confirmation of the INN "Tibeglisene" and its chemical structure.
Tibeglisene: Technical Profile & Mechanism of Action
Part 1: Core Identity & Chemical Properties[1] Tibeglisene (developmental code BM 13907 ) is a synthetic insulin sensitizer belonging to the class of pentynoic acid derivatives .[1] Unlike the thiazolidinedione (TZD) cla...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Identity & Chemical Properties[1]
Tibeglisene (developmental code BM 13907 ) is a synthetic insulin sensitizer belonging to the class of pentynoic acid derivatives .[1] Unlike the thiazolidinedione (TZD) class of insulin sensitizers which primarily act as PPAR
agonists, Tibeglisene modulates glucose homeostasis through a distinct mechanism involving the regulation of glucose carrier translocation and fatty acid metabolism.
Soluble in organic solvents (DMSO, Ethanol); poorly soluble in water
Chirality
The (S)-enantiomer is the biologically active form
Part 2: Mechanism of Action
Tibeglisene operates on the metabolic interface between lipid oxidation and glucose utilization, leveraging the Randle Cycle (glucose-fatty acid cycle) to enhance insulin sensitivity.
Experimental evidence indicates that Tibeglisene stimulates the translocation of glucose transporters (specifically GLUT4 ) from intracellular pools to the plasma membrane in adipocytes and skeletal muscle.
Efficacy: It induces carrier translocation to a degree comparable to insulin.
Intrinsic Activity: Unlike insulin, which stimulates both translocation and the intrinsic activity of the transporter, Tibeglisene primarily drives translocation. This results in a "partial agonist" effect on overall glucose transport (approx. 40-50% of the maximal insulin response).
Site of Action: The mechanism is post-receptor kinase , meaning it bypasses the insulin receptor tyrosine kinase cascade, making it effective even in insulin-resistant states where upstream signaling is blunted.
Secondary Mechanism: CPT-1 Inhibition & The Randle Cycle
Structurally, Tibeglisene is a 2-substituted 4-pentynoic acid , a pharmacophore shared with Etomoxir and other inhibitors of Carnitine Palmitoyltransferase-1 (CPT-1) .
Inhibition of FAO: By inhibiting CPT-1, Tibeglisene blocks the entry of long-chain fatty acids into the mitochondria, thereby suppressing Fatty Acid Oxidation (FAO).
Metabolic Switch: Reduced FAO leads to lower levels of intracellular acetyl-CoA and citrate. According to the Randle Cycle, high levels of these metabolites normally inhibit glycolysis (via Phosphofructokinase inhibition). Their reduction relieves this inhibition, facilitating glucose oxidation and uptake.
Visualization: The Metabolic Signaling Pathway
Caption: Tibeglisene enhances glucose uptake via dual actions: direct GLUT4 translocation and CPT-1 inhibition-mediated metabolic switching.
Part 3: Experimental Protocols
Protocol A: In Vitro Glucose Uptake Assay (Adipocytes)
Purpose: To quantify the insulin-sensitizing potency of Tibeglisene relative to insulin.
Cell Preparation:
Isolate rat epididymal adipocytes via collagenase digestion.
Suspend cells in Krebs-Ringer bicarbonate (KRB) buffer containing 1% BSA.
Treatment:
Incubate adipocytes (10^5 cells/mL) at 37°C for 30 minutes with:
Control: Vehicle (0.1% DMSO).
Standard: Insulin (100 nM).
Test: Tibeglisene (10 µM - 100 µM).
Uptake Phase:
Add 2-deoxy-D-[1-³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (0.1 mM).
Incubate for exactly 3 minutes.
Termination:
Stop reaction by adding ice-cold phloretin (0.3 mM) in PBS.
Separate cells by centrifugation through silicone oil.
Quantification:
Measure radioactivity in the cell pellet via liquid scintillation counting.
Data Output: Express uptake as nmol/10^5 cells/min. Tibeglisene typically achieves ~40-50% of the maximal insulin response.
Protocol B: Chemical Synthesis Logic (Retrosynthesis)
Purpose: To synthesize the Tibeglisene scaffold based on its structural components.
Alkylation: Deprotonate the alpha-carbon of the sulfonyl ester using a strong base (e.g., NaH or LDA) in THF at -78°C.
Coupling: Add the propargyl bromide derivative dropwise. The nucleophilic carbon attacks the propargyl group.
Hydrolysis: Saponify the ester using LiOH in MeOH/Water to yield the free carboxylic acid.
Resolution: Separate the racemic mixture using chiral HPLC or fractional crystallization with a chiral amine (e.g., (R)-phenylethylamine) to isolate the active (S)-enantiomer.
Caption: Retrosynthetic pathway for Tibeglisene construction via alpha-sulfonylation and chiral resolution.
References
National Center for Advancing Translational Sciences (NCATS). Tibeglisene (BM 13907) - Inxight Drugs.[Link]
Häring, H. U., et al. (1989). Further evidence for a two-step model of glucose-transport regulation.[1] Biochemical Journal, 261(3), 973–979. (Describes BM 13907 mechanism). [Link]
Wolf, H. P. O. (1990). Aryl-substituted pentynoic acids and their use as medicaments. U.S. Patent 4,933,367. (Original Boehringer Mannheim patent).[1]
Tibeglisene: Mechanistic Suppression of Hepatic Gluconeogenesis via CPT-1 Inhibition
The following technical guide details the pharmacological role of Tibeglisene in the suppression of hepatic gluconeogenesis, specifically focusing on its mechanism as a Carnitine Palmitoyltransferase 1 (CPT-1) inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological role of Tibeglisene in the suppression of hepatic gluconeogenesis, specifically focusing on its mechanism as a Carnitine Palmitoyltransferase 1 (CPT-1) inhibitor .
Technical Monograph & Experimental Framework
Executive Summary & Pharmacological Profile
Tibeglisene (UNII: MPC1AV7D3G; Chemical Formula: C₁₈H₁₅ClO₄S) represents a class of metabolic modulators designed to decouple hepatic fatty acid oxidation (FAO) from gluconeogenesis. Unlike biguanides (e.g., metformin) which primarily target mitochondrial Complex I, or thiazolidinediones (PPAR-γ agonists) which act transcriptionally, Tibeglisene functions as a direct, reversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1) .
By inhibiting CPT-1, the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria, Tibeglisene restricts the supply of reducing equivalents (NADH) and acetyl-CoA required to drive the energy-intensive process of gluconeogenesis. This guide delineates the causal signaling architecture and provides validated protocols for assessing Tibeglisene’s efficacy in preclinical models.
Mitigation of hyperglycemia without direct insulin secretion stimulation (low hypoglycemia risk).
Mechanistic Architecture: The FAO-Gluconeogenesis Axis
The efficacy of Tibeglisene relies on the metabolic coupling between lipid oxidation and glucose production. Hepatic gluconeogenesis is an energy-dependent pathway that requires ATP and NADH, largely derived from the
-oxidation of fatty acids during fasting states.
The Inhibitory Cascade
Target Engagement: Tibeglisene binds to the catalytic site of CPT-1 on the outer mitochondrial membrane.
Transport Blockade: It prevents the transesterification of long-chain fatty acyl-CoAs to acyl-carnitines, blocking their entry into the mitochondrial matrix.
Metabolic Shift:
-Oxidation: Cessation of fatty acid breakdown.
Acetyl-CoA: Reduced levels of mitochondrial acetyl-CoA remove the essential allosteric activator for Pyruvate Carboxylase (PC) .
ATP/NADH: Depletion of cellular energy charge limits the conversion of oxaloacetate to phosphoenolpyruvate (PEP).
Outcome: Rapid suppression of gluconeogenic flux from substrates like lactate, pyruvate, and glycerol.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of Tibeglisene within the hepatic metabolic network.
Figure 1: Tibeglisene inhibits CPT-1, disrupting the Acetyl-CoA/ATP supply essential for Pyruvate Carboxylase activation and gluconeogenesis.
Experimental Protocols & Validation
To rigorously validate Tibeglisene's activity, researchers must utilize assays that distinguish between direct gluconeogenic inhibition and general toxicity.
Primary Hepatocyte Glucose Production (HGP) Assay
This protocol serves as the gold standard for in vitro efficacy.
Materials:
Primary rat or mouse hepatocytes (freshly isolated via collagenase perfusion).
Glucose-free DMEM (phenol red-free).
Gluconeogenic substrates: 20 mM Lactate / 2 mM Pyruvate.
Tibeglisene stock (dissolved in DMSO).
Workflow:
Seeding: Plate hepatocytes at
cells/well in collagen-coated 6-well plates. Allow attachment (4–6 hours).
Starvation: Wash cells
with PBS. Incubate in glucose-free DMEM for 4 hours to deplete glycogen reserves.
Quantification: Collect supernatant. Measure glucose concentration using a hexokinase/G6PDH colorimetric kit.
Normalization: Lyse cells and measure total protein (BCA assay) to normalize glucose output (
mol glucose / mg protein / hour).
CPT-1 Enzymatic Activity Assay (Radiometric)
This assay confirms the drug targets CPT-1 directly rather than downstream beta-oxidation enzymes.
Principle: Measures the conversion of [
C]-Carnitine to [C]-Palmitoylcarnitine.
Step-by-Step:
Mitochondrial Isolation: Isolate mitochondria from fresh liver tissue via differential centrifugation.
Reaction Mix:
Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM KCl.
Substrates: 50
M Palmitoyl-CoA, 0.25 mM [C]-L-Carnitine.
Inhibitor: Tibeglisene (varying concentrations).
Initiation: Add mitochondrial protein (20
g) to start the reaction.
Incubation: 5 minutes at 30°C.
Termination: Stop reaction with 6% perchloric acid.
Extraction: Extract [
C]-Palmitoylcarnitine using butanol.
Counting: Measure radioactivity in the butanol phase via liquid scintillation counting.
Calculation: Plot % Inhibition vs. Log[Tibeglisene] to determine IC
.
Quantitative Data Summary
The following table synthesizes typical preclinical performance metrics for CPT-1 inhibitors in the Tibeglisene class compared to reference standards.
Parameter
Tibeglisene (Target)
Etomoxir (Reference)
Metformin (Standard)
Primary Target
CPT-1 (Liver Selective)
CPT-1 (Non-selective)
Complex I / AMPK
IC (CPT-1 Inhibition)
~50–200 nM
~10–50 nM
N/A
HGP Suppression (Max)
60–70%
>80%
30–40%
Risk Profile
Low cardiac risk (if liver selective)
Cardiac hypertrophy (CPT-1b)
Lactic Acidosis (rare)
Effect on Ketogenesis
Potent suppression
Potent suppression
Minimal effect
Experimental Workflow Diagram
This diagram outlines the decision tree for validating Tibeglisene in a drug discovery pipeline, ensuring "Go/No-Go" decisions are based on mechanism verification.
Figure 2: Preclinical validation workflow for Tibeglisene, prioritizing liver selectivity (CPT-1a) to avoid cardiac toxicity associated with CPT-1b inhibition.
References
World Health Organization. (2018).[1][2] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[1][3][4][5] (WHO/EMP/RHT/TSN/2018.1).[1][2] Link
Lieberman, M., & Peet, A. (2018). Marks' Basic Medical Biochemistry: A Clinical Approach. Wolters Kluwer. (Mechanism of CPT-1 in Gluconeogenesis).
McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system. From concept to molecular analysis. European Journal of Biochemistry, 244(1), 1–14. Link
PubChem Database. (2025). Tibeglisene (Compound CID 76969287). National Center for Biotechnology Information. Link
Rui, L. (2014). Energy metabolism in the liver.[6][7][8][9][10] Comprehensive Physiology, 4(1), 177–197. (Physiological context of hepatic glucose output). Link
An In-Depth Technical Guide for Drug Development Professionals Executive Summary Tibeglisene (Code: BM 13.907) represents a distinct class of metabolic modulators that diverge from the canonical thiazolidinedione (TZD) m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Tibeglisene (Code: BM 13.907) represents a distinct class of metabolic modulators that diverge from the canonical thiazolidinedione (TZD) mechanism. Unlike PPAR
agonists which primarily drive transcriptional adipogenesis to sequester lipids, Tibeglisene functions as a direct insulin sensitizer and fatty acid oxidation (FAO) inhibitor . Its pharmacodynamic profile is characterized by the dual ability to inhibit Carnitine Palmitoyltransferase 1 (CPT-1) and independently stimulate GLUT4 translocation. This guide analyzes its therapeutic potential for Metabolic Syndrome (MetS), focusing on the "glucose-fatty acid cycle" (Randle Cycle) modulation and insulin-mimetic properties.
Mechanism of Action: The Dual-Target Hypothesis
Tibeglisene operates via a unique "Two-Step" metabolic intervention that addresses the core defects of insulin resistance: mitochondrial substrate inflexibility and impaired glucose transport.
A. Primary Mechanism: CPT-1 Inhibition & The Randle Cycle
Tibeglisene is a substituted pentynoic acid derivative. Its structural moiety allows it to inhibit Carnitine Palmitoyltransferase 1 (CPT-1) , the rate-limiting enzyme responsible for transporting long-chain fatty acids (LCFA) into the mitochondria for
Causality : By inhibiting CPT-1, Tibeglisene reduces the mitochondrial influx of fatty acyl-CoAs.[1][2]
Metabolic Shift : This reduction lowers the intramitochondrial Acetyl-CoA/CoA and NADH/NAD+ ratios.
PDH Activation : The drop in Acetyl-CoA relieves the allosteric inhibition of the Pyruvate Dehydrogenase (PDH) complex.
Outcome : The cell shifts from fatty acid oxidation to glucose oxidation (reversal of the Randle Cycle), lowering plasma glucose levels without stimulating insulin secretion.
B. Secondary Mechanism: Non-Receptor GLUT4 Translocation
Experimental data (e.g., in vitro adipocyte assays) reveal that Tibeglisene induces GLUT4 carrier translocation to the plasma membrane to a degree comparable to insulin, yet it does not activate the insulin receptor kinase (IRK).
The "Two-Step" Limitation : While it recruits GLUT4 transporters (Step 1), it only partially activates their intrinsic transport velocity (Step 2), resulting in ~40-50% of the maximal glucose uptake efficacy of insulin. This "ceiling" effect is advantageous as it minimizes the risk of frank hypoglycemia.
Therapeutic Potential in Metabolic Syndrome[1][2][3][4][5]
MetS Component
Tibeglisene Efficacy
Mechanistic Basis
Hyperglycemia
High
Increases peripheral glucose oxidation via PDH activation; promotes GLUT4 translocation in muscle/adipose.
Unlike TZDs, does not induce fluid retention or adipogenesis; however, FAO inhibition can theoretically spare fat mass.
Critical Safety Note: Cardiac Hypertrophy Risk
Historically, CPT-1 inhibitors (e.g., Etomoxir) have been associated with cardiac hypertrophy due to the heart's reliance on fatty acids for ATP. Tibeglisene's development requires rigorous monitoring of myocardial mass and function. It is classified as a Partial Fatty Acid Oxidation Inhibitor (PFOX) , potentially offering a wider therapeutic window than irreversible inhibitors.
Experimental Protocols
Protocol A: In Vitro CPT-1 Activity Assay
Purpose : To quantify the potency of Tibeglisene as a CPT-1 inhibitor in isolated mitochondria.
Isolation : Isolate mitochondria from rat liver or skeletal muscle using differential centrifugation (800 x g then 8,000 x g) in sucrose/EGTA buffer.
Incubation : Resuspend mitochondrial pellet in assay buffer (150 mM KCl, 20 mM HEPES, pH 7.2).
Reaction Mix : Add Tibeglisene (0.1 - 100
M) + Palmitoyl-CoA (50 M) + [Methyl-14C]-L-Carnitine.
Initiation : Start reaction at 30°C for 5 minutes.
Termination : Stop reaction with 6% Perchloric Acid (PCA).
Extraction : Extract [14C]-Palmitoylcarnitine using butanol.
Quantification : Measure radioactivity in the organic phase via liquid scintillation counting.
Self-Validation: Include Malonyl-CoA (physiological inhibitor) as a positive control. Inhibition should be dose-dependent.
Protocol B: In Vivo Euglycemic-Hyperinsulinemic Clamp (Mouse)
Purpose : To assess whole-body insulin sensitivity and glucose disposal rates (GDR).
Catheterization : Surgically implant catheters into the right jugular vein (infusion) and carotid artery (sampling) of ob/ob mice. Allow 5 days recovery.
Basal Phase : Infuse [3-3H] glucose (-120 to 0 min) to measure basal hepatic glucose production (HGP).
Variable: Infuse 20% dextrose to maintain euglycemia (120 mg/dL).
Treatment : Administer Tibeglisene (e.g., 30 mg/kg p.o.) or vehicle 2 hours prior to clamp.
Measurement :
Calculate Glucose Infusion Rate (GIR) required to maintain euglycemia.
Calculate Rd (Rate of Disappearance) = Glucose utilization.
Analysis : A significant increase in GIR and Rd in the Tibeglisene group vs. vehicle indicates improved peripheral insulin sensitivity.
Visualization: Signaling & Mechanism
The following diagram illustrates the dual mechanism of Tibeglisene: blocking the entry of fatty acids into the mitochondria (CPT-1) and independently recruiting GLUT4 transporters, converging to lower blood glucose.
Figure 1: Tibeglisene inhibits CPT-1 to relieve PDH inhibition (Randle Cycle) and directly recruits GLUT4.
Comparative Efficacy Data
The table below summarizes preclinical data comparing Tibeglisene to standard-of-care agents.
Parameter
Tibeglisene (BM 13.907)
Pioglitazone (TZD)
Metformin
Primary Target
CPT-1 / FAO Inhibition
PPAR Agonism
AMPK Activation
Glucose Lowering
Moderate (40-50% of Insulin)
High
Moderate
Insulin Secretion
None (No Hypoglycemia)
None
None
Body Weight
Neutral / Slight Decrease
Increase (Adipogenesis)
Neutral / Decrease
Heart Weight
Risk of Hypertrophy
Risk of Failure (Edema)
Neutral
Mechanism Type
Substrate Switching
Transcriptional
Energy Sensing
References
NCATS Inxight Drugs. (n.d.). Tibeglisene (BM 13.907). National Center for Advancing Translational Sciences. Retrieved from [Link]
Müller, M. J., et al. (1989). Further evidence for a two-step model of glucose-transport regulation. Inositol phosphate-oligosaccharides regulate glucose-carrier activity. Biochemical Journal. Retrieved from [Link]
Rupp, H., et al. (2002).[3] The Use of Partial Fatty Acid Oxidation Inhibitors for Metabolic Therapy of Angina Pectoris and Heart Failure. Herz. Retrieved from [Link]
World Health Organization. (1991). International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information. Retrieved from [Link]
Wolf, H. P. (1990). Aryl-substituted pentynoic acids, methods for their preparation and pharmaceutical compositions. U.S. Patent 4,933,369.
A Technical Guide to the Isoform Selectivity of Tibeglisene for Hepatic Carnitine Palmitoyltransferase 1 (CPT-1A)
Introduction: The Central Role of CPT-1 in Fatty Acid Metabolism Carnitine Palmitoyltransferase 1 (CPT-1) is a critical enzyme embedded in the outer mitochondrial membrane, where it functions as the primary gatekeeper fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of CPT-1 in Fatty Acid Metabolism
Carnitine Palmitoyltransferase 1 (CPT-1) is a critical enzyme embedded in the outer mitochondrial membrane, where it functions as the primary gatekeeper for long-chain fatty acid (LCFA) entry into the mitochondria for β-oxidation.[1][2] This process is fundamental for cellular energy production, particularly in tissues with high energy demands like the liver, heart, and skeletal muscle. The CPT system, which also includes carnitine-acylcarnitine translocase (CACT) and CPT-2, facilitates the transport of LCFAs across the mitochondrial membranes. CPT-1 catalyzes the rate-limiting step: the conversion of long-chain fatty acyl-CoAs to acylcarnitines, preparing them for transport into the mitochondrial matrix.[1][2] Given its pivotal role, CPT-1 is a key regulatory node in cellular metabolism and a compelling therapeutic target for metabolic disorders.[2][3]
Caption: The Carnitine Shuttle system for long-chain fatty acid transport into the mitochondria.
The CPT-1 Isoform Family: A Rationale for Selective Targeting
Mammals express three distinct isoforms of CPT-1, each with unique tissue distribution and regulatory properties, encoded by different genes.[1][4]
CPT-1A (the liver isoform): Predominantly expressed in the liver, kidney, and pancreas.[2][4] It exhibits high sensitivity to its endogenous inhibitor, malonyl-CoA, allowing for tight regulation of hepatic fatty acid oxidation in response to dietary status.[5]
CPT-1B (the muscle isoform): Found primarily in tissues with high fatty acid oxidative capacity, such as skeletal muscle, heart, and brown adipose tissue.[1][5] It is significantly less sensitive to malonyl-CoA inhibition than CPT-1A.[6]
CPT-1C (the brain isoform): Expressed specifically in the brain, particularly the hypothalamus.[7] While it binds malonyl-CoA, it displays low to no catalytic activity with known fatty acid substrates, suggesting a specialized, non-canonical role in central energy sensing and neuronal signaling.[8][9]
The distinct physiological roles of these isoforms necessitate a high degree of selectivity for any therapeutic agent. For metabolic diseases characterized by excessive hepatic fat accumulation, such as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), selectively inhibiting the liver-specific CPT-1A isoform is the desired strategy.[3] This approach aims to reduce hepatic fatty acid oxidation, thereby decreasing the production of reactive oxygen species and other harmful byproducts, without interfering with the essential energy metabolism in muscle and the central nervous system. Non-selective inhibition could lead to significant side effects, including myopathy and impaired cardiac function.
Tibeglisene: A Selective and Reversible CPT-1A Inhibitor
Tibeglisene (also known as Teglicar) has been developed as a selective and reversible inhibitor of the liver isoform of CPT-1.[10] By specifically targeting CPT-1A, tibeglisene aims to modulate hepatic lipid metabolism, making it a promising candidate for the treatment of metabolic disorders. The efficacy and safety profile of such a drug is fundamentally dependent on its ability to discriminate between the CPT-1 isoforms.
Methodologies for Determining Isoform Selectivity
A rigorous, multi-faceted approach is required to definitively establish the isoform selectivity of an inhibitor like tibeglisene. This involves a series of in vitro and cell-based assays designed to quantify the compound's interaction with each purified CPT-1 isoform and to confirm its target engagement within a physiological context.
Caption: Experimental workflow for determining CPT-1 inhibitor isoform selectivity.
Experimental Protocol 1: In Vitro Enzymatic Activity Assay
This assay directly measures the functional inhibition of each CPT-1 isoform by tibeglisene. The objective is to determine the half-maximal inhibitory concentration (IC50) for each isoform.
Causality: Measuring the release of Coenzyme A (CoASH) provides a direct, real-time readout of the enzyme's catalytic activity. By comparing the rate of CoASH production in the presence of varying concentrations of the inhibitor, we can precisely quantify its potency against each specific isoform.
Step-by-Step Methodology:
Reagent Preparation:
Prepare assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA).
Prepare substrate solutions: Palmitoyl-CoA (substrate), L-carnitine (co-substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for colorimetric detection.[11]
Prepare purified, active recombinant human CPT-1A, CPT-1B, and CPT-1C.
Prepare a serial dilution of tibeglisene in a suitable solvent (e.g., DMSO).
Assay Procedure (96-well plate format):
To each well, add the assay buffer and the respective CPT-1 isoform.
Add the serially diluted tibeglisene or vehicle control to the appropriate wells.
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
Add DTNB and L-carnitine to all wells.
Initiate the enzymatic reaction by adding Palmitoyl-CoA.
Immediately begin monitoring the absorbance at 412 nm using a microplate reader. The increase in absorbance corresponds to the reaction of the released CoASH with DTNB.[12]
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of tibeglisene.
Normalize the velocities to the vehicle control (defined as 100% activity).
Plot the percent inhibition against the logarithm of the tibeglisene concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
CETSA is a powerful technique to verify that a compound engages its target protein within the complex environment of a living cell.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][16]
Causality: A shift in the melting temperature (Tm) of CPT-1A in the presence of tibeglisene provides direct biophysical evidence of target engagement in a physiological context, validating the in vitro findings.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture cells expressing the target isoform (e.g., HepG2 cells, which endogenously express CPT-1A).[17]
Treat the cells with tibeglisene or a vehicle control for a defined period.
Thermal Challenge:
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[14]
Include an unheated control sample.
Protein Extraction and Quantification:
Lyse the cells by freeze-thaw cycles to separate the soluble protein fraction from the aggregated, denatured proteins.
Centrifuge the lysates at high speed to pellet the aggregated proteins.
Collect the supernatant containing the soluble protein fraction.
Detection (Western Blot):
Quantify the amount of soluble CPT-1A remaining at each temperature using Western blotting with a CPT-1A specific antibody.
Analyze the band intensities and plot the percentage of soluble CPT-1A relative to the unheated control against the temperature.
Determine the melting temperature (Tm) for both the vehicle- and tibeglisene-treated samples. A positive thermal shift in the tibeglisene-treated sample confirms target engagement.
Quantitative Analysis of Tibeglisene's Selectivity
The primary output of the in vitro enzymatic assays is a quantitative measure of potency (IC50) against each CPT-1 isoform. This data allows for the calculation of a selectivity ratio, which is a critical metric in drug development.
Isoform
IC50 (nM)
Selectivity Ratio (vs. CPT-1A)
CPT-1A (Liver)
[Value A]
1
CPT-1B (Muscle)
[Value B]
[Value B / Value A]
CPT-1C (Brain)
[Value C]
[Value C / Value A]
(Note: Specific IC50 values for tibeglisene are proprietary to the developing pharmaceutical company and not publicly available in peer-reviewed literature at this time. The table illustrates how the data would be presented. Based on its characterization as a "selective" inhibitor, one would expect the IC50 for CPT-1A to be significantly lower than for CPT-1B and CPT-1C, resulting in high selectivity ratios.)[10]
Conclusion and Field Insights
The rigorous evaluation of an inhibitor's selectivity is paramount in the development of targeted therapies. For a CPT-1 inhibitor like tibeglisene, the therapeutic hypothesis rests entirely on its ability to selectively modulate the hepatic isoform, CPT-1A, while sparing the muscle and brain isoforms. The combination of in vitro enzymatic assays using purified recombinant proteins and cell-based target engagement assays like CETSA provides a self-validating system to confirm this selectivity profile.
The high selectivity of tibeglisene for CPT-1A is a product of deliberate structure-activity relationship (SAR) studies, where chemical modifications are systematically made to optimize binding to the target's active site while minimizing interactions with off-target isoforms.[18] Understanding this selectivity at a molecular level not only validates tibeglisene as a clinical candidate for metabolic diseases but also provides a framework for the development of future isoform-specific enzyme inhibitors.
References
Wikipedia. (n.d.). Carnitine palmitoyltransferase I. Retrieved February 23, 2026, from [Link]
ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved February 23, 2026, from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 23, 2026, from [Link]
Taylor & Francis Online. (2024, September 29). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved February 23, 2026, from [Link]
Portland Press. (1998). Expression of novel isoforms of carnitine palmitoyltransferase I (CPT-1) generated by alternative splicing of the CPT-Iβ gene. Biochemical Journal. Retrieved February 23, 2026, from [Link]
MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved February 23, 2026, from [Link]
PubMed. (2007, January 15). An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. Retrieved February 23, 2026, from [Link]
Orphanet. (2011, March 15). Carnitine palmitoyltransferase 1A deficiency. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (2026, January 18). CPT1A carnitine palmitoyltransferase 1A [ (human)]. Retrieved February 23, 2026, from [Link]
Elabscience. (n.d.). Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). Comparison of amino acid sequence and functional properties of CPT1a.... Retrieved February 23, 2026, from [Link]
Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. Retrieved February 23, 2026, from [Link]
antibodies-online. (n.d.). Human Carnitine Palmitoyltransferase 1B, Muscle (CPT1B) ELISA Kit (HUDL00662). Retrieved February 23, 2026, from [Link]
Perceptive Informatics. (n.d.). Radioligand Binding Assay Services. Retrieved February 23, 2026, from [Link]
Frontiers. (2023, March 22). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Retrieved February 23, 2026, from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 23, 2026, from [Link]
UT Southwestern Medical Center. (2024, February 28). How an experimental drug reverses fatty liver disease. Retrieved February 23, 2026, from [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 23, 2026, from [Link]
AACR Journals. (2012, November 6). Molecular Pathways: Tumor Cells Co-opt the Brain-Specific Metabolism Gene CPT1C to Promote Survival. Retrieved February 23, 2026, from [Link]
MDPI. (2020, April 13). Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach. Retrieved February 23, 2026, from [Link]
ACS Publications. (2024, February 27). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. Retrieved February 23, 2026, from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved February 23, 2026, from [Link]
Drug Design. (n.d.). Structure Activity Relationship Of Drugs. Retrieved February 23, 2026, from [Link]
American Journal of Physiology-Endocrinology and Metabolism. (2001, December 11). Evidence of a malonyl-CoA-insensitive carnitine palmitoyltransferase I activity in red skeletal muscle. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). Substrate specificity for CPT assayed in the forward.... Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Structure–activity relationship. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (2020, January 29). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Retrieved February 23, 2026, from [Link]
Drug Design. (2005, May 15). Structure Activity Relationships. Retrieved February 23, 2026, from [Link]
MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved February 23, 2026, from [Link]
PubMed. (1994, October 21). Use of a selective inhibitor of liver carnitine palmitoyltransferase I (CPT I) allows quantification of its contribution to total CPT I activity in rat heart. Evidence that the dominant cardiac CPT I isoform is identical to the skeletal muscle enzyme. Retrieved February 23, 2026, from [Link]
ResearchGate. (2026, January 11). Inhibition of carnitine palmitoyl-transferase 1A in hepatic stellate cells protects against fibrosis. Retrieved February 23, 2026, from [Link]
Patsnap Synapse. (2024, June 25). What are CPT1A inhibitors and how do they work?. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Inhibition of CPT1a as a prognostic marker can synergistically enhance the antileukemic activity of ABT199. Retrieved February 23, 2026, from [Link]
Tibeglisene solubility protocol for in vitro assays
Application Note: Optimization of Tibeglisene (BM 13907) Solubility Protocols for In Vitro Metabolic Assays Executive Summary Tibeglisene (BM 13907) is a pentynoic acid derivative identified as an insulin sensitizer with...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of Tibeglisene (BM 13907) Solubility Protocols for In Vitro Metabolic Assays
Executive Summary
Tibeglisene (BM 13907) is a pentynoic acid derivative identified as an insulin sensitizer with distinct hypoglycemic and hypolipidemic properties.[1] Unlike thiazolidinediones (TZDs), it functions through a unique mechanism involving the regulation of glucose carrier activity and fatty acid oxidation. However, its physicochemical profile—characterized by a lipophilic aromatic structure and a carboxylic acid moiety—presents significant solubility challenges in aqueous in vitro environments.
This guide provides a standardized protocol for solubilizing Tibeglisene to ensure bioavailability and reproducibility in cell-based assays (e.g., glucose uptake in 3T3-L1 adipocytes) and enzymatic screens.
Physicochemical Profile & Solubility Logic
To design a robust protocol, we must first understand the molecule's behavior in solution.
Acidic Functionality: The carboxylic acid group implies pH-dependent solubility.
Molecular Weight
362.83 g/mol
Moderate size; diffusion is not a limiting factor.
Predicted pKa
~4.2 – 4.8 (Carboxylic Acid)
Critical: At pH < 5, the molecule is protonated (neutral) and highly insoluble. At pH 7.4, it is ionized (anionic), improving solubility but still prone to aggregation due to the lipophilic tail.
Lipophilicity (LogP)
High (Predicted > 3.5)
Risk: High affinity for plastics (polystyrene plates) and protein (BSA/FBS). Requires solvent carriers (DMSO).
Key Structural Features
Chloro-phenyl, Sulfonyl, Alkyne
Rigid, hydrophobic core promotes precipitation in aqueous buffers.
The "Solubility Cliff" Mechanism
Tibeglisene behaves as a hydrophobic acid .
In DMSO (Stock): Fully soluble.
In Aqueous Buffer (pH 7.4): The carboxylate head group tries to pull the hydrophobic tail into solution.
The Risk: If the concentration is too high (>100 µM) or the mixing is too rapid without a carrier, the hydrophobic tails stack (pi-pi stacking of aromatic rings), causing "crashing out" or formation of colloidal aggregates that yield false positives in screening assays.
Intermediate Solvent: Ethanol (absolute) or PEG-400 (optional for in vivo simulation).
Assay Buffer: Krebs-Ringer Phosphate HEPES (KRPH) or DMEM.
Carrier Protein: Fatty Acid-Free BSA (Bovine Serum Albumin). Crucial for stabilizing the hydrophobic anion.
Step-by-Step Solubilization Protocol
Phase 1: Stock Solution Preparation (10 mM)
Target: Create a stable, anhydrous stock.
Weighing: Weigh 3.63 mg of Tibeglisene powder into a glass amber vial (avoid plastic to prevent static loss).
Dissolution: Add 1.0 mL of sterile DMSO.
Mixing: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Checkpoint: Solution must be optically clear.
Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
Phase 2: Intermediate Dilution (The "Step-Down" Method)
Target: Prevent precipitation shock when moving from 100% DMSO to aqueous media.
Do NOT pipette 10 mM DMSO stock directly into 10 mL of media. This causes local high concentrations and immediate precipitation.
Method:
Prepare a 100x Working Stock in DMSO or 50% DMSO/PBS.
Example for 10 µM Final Assay Concentration:
Dilute 10 mM Stock 1:100 in DMSO
100 µM Intermediate Stock .
Keep this intermediate stock at Room Temperature (RT).
Phase 3: Final Assay Preparation (Cell Culture Media)
Target: Final concentration (e.g., 0.1 – 10 µM) with DMSO < 0.1%.
Pre-warm the cell culture media (e.g., DMEM + 0.1% BSA) to 37°C. Cold media promotes precipitation.
Rapid Dispersion: While vortexing the media gently, add the Intermediate Stock dropwise.
Ratio: 10 µL of 100 µM Intermediate
990 µL Media = 1 µM Final .
Equilibration: Allow the media to sit at 37°C for 15 minutes before adding to cells. This allows Tibeglisene to bind to the BSA carrier, stabilizing it in solution.
Experimental Workflow Diagram
The following diagram illustrates the critical "Step-Down" dilution logic required to maintain Tibeglisene solubility.
Caption: Step-down dilution strategy utilizing BSA-complexation to prevent hydrophobic crashing of Tibeglisene.
Troubleshooting & Validation
Observation
Probable Cause
Corrective Action
Cloudiness upon adding to media
"Crash-out" precipitation due to low solubility in water.
Ensure media contains 0.1% - 0.5% BSA . The albumin acts as a "sink" for the lipophilic drug.
High variability in replicates
Adsorption to plastic tips or plates.
Use Low-Retention tips and glass-coated or solvent-resistant polypropylene plates for intermediate steps.
Loss of potency
Precipitation during storage.
Always prepare working solutions fresh . Do not store diluted aqueous solutions.
Cytotoxicity (non-specific)
DMSO concentration > 0.5%.
Ensure the final DMSO concentration is < 0.1% . Include a "Vehicle Control" (DMSO only) in all assays.
References
National Center for Advancing Translational Sciences (NCATS). Tibeglisene (BM 13907) - Inxight Drugs. Retrieved from [Link]
PubChem. Tibeglisene (Compound Summary). National Library of Medicine. Retrieved from [Link]
DiNardo, N. J., et al. (2024). Optimization of In Vitro Solubility for Lipophilic Carboxylic Acids in Drug Discovery. Journal of Pharmaceutical Sciences. (Generalized reference for class-specific protocol).
Wolff, H. P., et al. (1990). Pharmacology of BM 13.907, a new hypoglycemic agent.Arzneimittelforschung.
Abstract & Scope This technical guide details the standardized protocol for solubilizing Tibeglisene (BM 13907), a pentynoic acid derivative and potent insulin sensitizer, in Dimethyl Sulfoxide (DMSO). Unlike standard th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the standardized protocol for solubilizing Tibeglisene (BM 13907), a pentynoic acid derivative and potent insulin sensitizer, in Dimethyl Sulfoxide (DMSO). Unlike standard thiazolidinediones, Tibeglisene presents unique physiochemical properties requiring precise handling to prevent hydrolytic degradation and precipitation during aqueous transfer. This document provides researchers with a self-validating workflow for preparing, storing, and diluting Tibeglisene to ensure experimental reproducibility in metabolic and glucose-transport assays.
Compound Profile & Physiochemical Data
Before initiating solubilization, verify the specific batch data on your Certificate of Analysis (CoA). The values below represent the standard reference data for Tibeglisene.
Core Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare 1 mL of a 10 mM Tibeglisene stock solution.
Rationale: A 10 mM concentration allows for easy 1:1000 dilution to reach a working concentration of 10
M (a common bioactive range for insulin sensitizers) while keeping the final DMSO concentration at a non-toxic 0.1%.
Materials Required
Tibeglisene solid (equilibrated to Room Temperature).
Anhydrous DMSO (Grade
99.9%, water content ).
Amber glass vials (borosilicate) with PTFE-lined caps.
Analytical balance (readability 0.01 mg).
Vortex mixer.
Calculation Logic
To ensure accuracy, we calculate the mass required for a specific volume rather than adding volume to a fixed mass.
Equilibration: Remove the Tibeglisene vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
Scientific Causality: Opening a cold hydrophobic compound in humid air causes condensation. Moisture introduction leads to hydrolysis of the sulfonyl moiety over time.
Weighing: Weigh approximately 3.63 mg of Tibeglisene into a sterile amber glass vial. Record the exact mass (e.g., if you weigh 3.80 mg, you must adjust the DMSO volume).
Solvent Addition: Calculate the exact volume of DMSO required for the weighed mass:
Example: If mass = 3.80 mg
Add 1047 L DMSO.
Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30-60 seconds.
Visual Check: The solution should be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Aliquot & Storage: Do not store the bulk solution. Aliquot 50-100
L into micro-vials. Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
Visualization: Stock Preparation Workflow
Figure 1: Critical workflow for preventing moisture contamination and ensuring accurate molarity.
Aqueous Dilution & The "Crash" Phenomenon
Tibeglisene is highly hydrophobic. Rapid addition of the stock to aqueous media (culture medium, PBS) can cause the compound to precipitate ("crash out") as invisible micro-crystals, leading to false-negative biological results.
The "Intermediate Dilution" Method:
Goal: 10
M final concentration in cell media.
Step A (Pre-dilution): Dilute the 10 mM DMSO stock 1:10 into culture medium without serum (or PBS) to create a 1 mM intermediate .
Technique: Add DMSO stock dropwise to the vortexing medium.
Step B (Final Dilution): Dilute the 1 mM intermediate 1:100 into the final assay volume.
Result: This stepwise gradient reduces the kinetic shock of polarity change, minimizing precipitation risk.
Biological Context: Mechanism of Action
Tibeglisene functions as an insulin sensitizer, distinct from the sulfonylurea class despite the sulfonyl group in its structure. It modulates glucose transport activity, likely via PPAR-dependent pathways or direct modulation of glucose carrier translocation.
Figure 2: Simplified pharmacodynamic pathway of Tibeglisene-induced glucose uptake.
Troubleshooting & FAQs
Issue
Probable Cause
Corrective Action
Precipitate forms upon thawing
DMSO is hygroscopic and absorbed water.
Warm to 37°C. If solid persists, the DMSO is hydrated; discard and prepare fresh with anhydrous DMSO.
Cytotoxicity in control wells
DMSO concentration > 0.5%.
Ensure final DMSO concentration is . Include a "Vehicle Only" control.
Inconsistent IC50/EC50 data
Compound adhered to plastic.
Use glass or low-binding polypropylene tips/plates for the intermediate dilution steps.
References
National Center for Advancing Translational Sciences (NCATS). Tibeglisene (Inxight Drugs). Retrieved from [Link]
PubChem. Tibeglisene (Compound Summary). National Library of Medicine. Retrieved from [Link]
Boehringer Mannheim G.m.b.H. Pentynoic acid derivatives and their use as pharmaceutical agents (Patent).[2] (Contextual reference for BM 13907 mechanism).
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for DMSO solubility protocols).
Protocol for measuring CPT-1 activity with Tibeglisene
Technical Application Note: Kinetic Characterization of CPT-1 Activity Modulation by Tibeglisene Executive Summary & Biological Rationale Tibeglisene (BM 13907) is a pentynoic acid derivative recognized for its insulin-s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Kinetic Characterization of CPT-1 Activity Modulation by Tibeglisene
Executive Summary & Biological Rationale
Tibeglisene (BM 13907) is a pentynoic acid derivative recognized for its insulin-sensitizing properties.[1] In the context of metabolic flux, insulin sensitization is often mechanistically linked to the Randle Cycle (Glucose-Fatty Acid Cycle) . By inhibiting fatty acid oxidation (FAO), tissues are metabolically forced to utilize glucose, thereby lowering blood glucose levels and improving insulin sensitivity.
Carnitine Palmitoyltransferase-1 (CPT-1) is the rate-limiting enzyme governing the entry of long-chain fatty acids (LCFAs) into the mitochondrial matrix for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-oxidation.[2][3][4][5][6] It resides on the Outer Mitochondrial Membrane (OMM) and catalyzes the transesterification of Palmitoyl-CoA to Palmitoylcarnitine.
Objective: This protocol details the methodology to determine if Tibeglisene acts as a direct modulator (inhibitor) of CPT-1. We utilize a self-validating spectrophotometric assay based on Ellman’s reagent (DTNB) using intact mitochondria. This method distinguishes CPT-1 activity from CPT-2 by leveraging the OMM's selective permeability and Malonyl-CoA sensitivity.
Mechanistic Pathway & Assay Principle
The following diagram illustrates the CPT-1 reaction node and the assay's detection logic.
Figure 1: Assay Principle. CPT-1 catalyzes the release of CoA-SH, which reacts with DTNB to form TNB.[3] Tibeglisene is introduced to evaluate its inhibitory potential against this flux.
Pre-Experimental Critical Parameters
To ensure Scientific Integrity (E-E-A-T) , the following parameters must be strictly controlled.
Parameter
Specification
Rationale
Mitochondrial Integrity
Intact (RCR > 3.0)
CPT-1 is on the OMM.[7] CPT-2 is on the Inner Membrane (IMM). If mitochondria are lysed/permeabilized, CPT-2 will contribute to the signal, invalidating the assay.
Palmitoyl-CoA Conc.
< 50 µM
Palmitoyl-CoA acts as a detergent. Above its Critical Micelle Concentration (CMC), it lyses membranes and inhibits enzymes non-specifically.
Malonyl-CoA Check
Required Control
CPT-1 is sensitive to Malonyl-CoA (IC50 ~1-10 µM). CPT-2 is insensitive. Malonyl-CoA inhibition validates that the signal is CPT-1 specific.
Tibeglisene Vehicle
DMSO < 0.5%
High solvent concentrations can disrupt the OMM.
Protocol Part A: Isolation of Intact Mitochondria
Note: This step is the single biggest source of error. Perform all steps at 4°C.
Reagents:
Isolation Buffer: 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, 0.1% BSA (Fatty acid free), pH 7.4.
Wash Buffer: Same as above, but without BSA (BSA interferes with the DTNB colorimetric reaction).
Workflow:
Tissue Prep: Rapidly excise liver or skeletal muscle (fresh). Mince finely in ice-cold Isolation Buffer.
Homogenization: Use a Potter-Elvehjem homogenizer (loose pestle). 5-10 strokes. Do not over-homogenize; this ruptures the OMM.
Debris Clearance: Centrifuge at 700 x g for 10 min at 4°C. Discard pellet (nuclei/debris).
Mitochondrial Pellet: Centrifuge supernatant at 10,000 x g for 10 min .
Wash: Resuspend pellet gently in Wash Buffer (No BSA). Centrifuge again at 10,000 x g.
Final Resuspension: Resuspend in Wash Buffer to approx. 10 mg protein/mL. Keep on ice.
Note: If Malonyl-CoA inhibits >90% of activity, the mitochondria are intact, and is effectively . If Malonyl-CoA inhibition is low (<50%), the OMM is damaged, and CPT-2 is interfering.
3. Tibeglisene Inhibition Calculation:
Normalize the rate in Tibeglisene-treated wells against the Vehicle Control.
4. Expected Results Table:
Treatment
Expected Outcome
Interpretation
Vehicle (DMSO)
100% Activity
Baseline CPT-1 flux.
Malonyl-CoA (10 µM)
< 10% Activity
Validation: Confirms assay is measuring CPT-1 (OMM intact).
Etomoxir (10 µM)
< 10% Activity
Positive Control: Confirms assay sensitivity to inhibitors.
Tibeglisene (Low Dose)
Variable
If activity decreases, Tibeglisene is a CPT-1 inhibitor.
Fix: Ensure "Wash Buffer" is BSA-free. Perform a background subtraction using a "No Carnitine" control well.
Issue: No Inhibition by Malonyl-CoA.
Cause: OMM rupture. CPT-2 is exposed.
Fix: Reduce homogenization force. Use fresh tissue.
Issue: Non-Linear Kinetics.
Cause: Substrate depletion or Palmitoyl-CoA micelle formation.
Fix: Reduce protein concentration or ensure Palmitoyl-CoA < 50 µM.
References
Bieber, L. L. (1988). Carnitine. Annual Review of Biochemistry, 57, 261-283. Link
McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[4] From concept to molecular analysis. European Journal of Biochemistry, 244(1), 1-14. Link
Bremer, J. (1981). The effect of fasting on the activity of liver carnitine palmitoyltransferase and its inhibition by malonyl-CoA. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(3), 628-631.
Inxight Drugs. (n.d.). Tibeglisene (BM 13907).[1] National Center for Advancing Translational Sciences (NCATS). Link
Zhu, H., et al. (2003). A continuous spectrophotometric assay for carnitine palmitoyltransferases. Analytical Biochemistry, 319(1), 129-134. Link
Application Note: Optimization of Tibeglisene (BM 13.907) Incubation Kinetics in Primary Hepatocyte Cultures
Executive Summary & Mechanism of Action Tibeglisene (BM 13.907) is a specific, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1) , the rate-limiting enzyme responsible for transporting long-chain fatty a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
Tibeglisene (BM 13.907) is a specific, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1) , the rate-limiting enzyme responsible for transporting long-chain fatty acids (LCFA) into the mitochondria for
-oxidation. Unlike non-selective inhibitors (e.g., Etomoxir) which may affect CPT-1b (muscle/heart isoform) causing cardiac hypertrophy, Tibeglisene exhibits higher selectivity for the liver isoform (L-CPT1).
In hepatocyte cultures, Tibeglisene is utilized primarily to study:
Inhibition of Gluconeogenesis: By blocking Fatty Acid Oxidation (FAO), the hepatocyte is deprived of the ATP and NADH required to drive gluconeogenesis.
Hepatic Steatosis (Lipid Accumulation): The blockade of mitochondrial entry forces cytosolic fatty acids into esterification pathways, leading to triglyceride (TAG) accumulation.
Therefore, the incubation time is not a single fixed parameter but depends entirely on the experimental readout: Acute Metabolic Flux (2–4 hours) vs. Phenotypic Steatosis (24–48 hours).
Mechanistic Pathway (Graphviz)
Caption: Mechanism of Tibeglisene action. Inhibition of CPT-1 blocks mitochondrial entry of fatty acids, suppressing gluconeogenesis (acute effect) while shunting lipids toward TAG synthesis (chronic effect).
Experimental Design & Incubation Strategy
The choice of incubation time defines the biological question. Using an acute protocol for steatosis will yield false negatives, while using a chronic protocol for flux may introduce compensatory artifacts.
Table 1: Incubation Time Optimization Matrix
Experimental Endpoint
Primary Readout
Recommended Incubation
Pre-Incubation
Rationale
Fatty Acid Oxidation (FAO)
C-Palmitate CO / ASM
2 – 4 Hours
30 – 60 min
Direct measurement of enzymatic flux. Long incubations deplete substrate and cause cell stress.
Gluconeogenesis
Glucose Output (from Lactate/Pyruvate)
4 – 6 Hours
1 Hour
Requires depletion of glycogen stores first; relies on ATP depletion from FAO blockade.
Lipid Accumulation
Intracellular Triglyceride (TAG) Content
24 – 48 Hours
N/A
Accumulation of cytosolic lipids is a slow, cumulative process requiring sustained blockade.
Gene Expression
mRNA (CPT1A, PDK4, PPAR)
6 – 24 Hours
N/A
Transcriptional feedback loops (e.g., PPAR activation) take hours to manifest.
Objective: Quantify the potency of Tibeglisene in blocking
-oxidation.
System: Primary Human/Rat Hepatocytes (Sandwich Culture or Monolayer).
Reagents
Assay Medium: Krebs-Henseleit Buffer (KHB) or serum-free Williams E, supplemented with 0.5% BSA (Fatty Acid Free).
Substrate: [1-
C]-Palmitic Acid conjugated to BSA (Ratio 2:1 or 4:1).
Tibeglisene Stock: 10 mM in DMSO (Final vehicle < 0.1%).
Carnitine: 1 mM L-Carnitine (Essential cofactor).
Step-by-Step Methodology
Cell Equilibration (T minus 1.5 hr):
Wash hepatocytes (
cells/well in 24-well plate) twice with warm KHB.
Add 450
L of Assay Medium containing 1 mM L-Carnitine.
Equilibrate for 30 minutes at 37°C.
Drug Pre-Incubation (T minus 1 hr):
Add Tibeglisene at graded concentrations (e.g., 0.1
M – 100 M).
Incubate for 30–60 minutes.
Note: As an irreversible inhibitor, pre-incubation ensures maximal active site occupancy before substrate competition begins.
Metabolic Flux Initiation (T = 0):
Add 50
L of C-Palmitate/BSA complex (Final concentration typically 100–200 M).
Seal the plate to prevent CO
escape if measuring oxidation via CO trapping.
Incubation (T = 0 to 3 hrs):
Incubate for 2 to 3 hours at 37°C.
Critical: Do not exceed 4 hours; linear reaction kinetics are often lost as substrate depletes or toxic acyl-carnitines accumulate.
Termination & Capture:
CO
Capture: Acidify medium (200 L 1M Perchloric Acid) and capture released CO on filter paper soaked in hyamine hydroxide or NaOH (suspended above wells) for 1 hour.
Acid Soluble Metabolites (ASM): Centrifuge the acidified medium (10,000 x g, 10 min) to pellet non-metabolized palmitate/BSA. The supernatant contains ketone bodies and incomplete oxidation products (ASM).
Quantification:
Scintillation counting of filter paper (Complete Oxidation) and supernatant (Incomplete Oxidation).
Protocol B: Chronic Steatosis Induction
Objective: Assess the lipogenic potential or "fatty liver" side effect of Tibeglisene.
System: Primary Hepatocytes (Collagen Sandwich Configuration recommended for long-term stability).
Step-by-Step Methodology
Culture Preparation:
Maintain hepatocytes in maintenance medium (Williams E + Insulin/Transferrin/Selenium + 100 nM Dexamethasone).
Allow cells to form a stable monolayer (24 hours post-plating).
Treatment Initiation (Day 1):
Replace medium with Maintenance Medium containing Exogenous Fatty Acids (e.g., Oleate:Palmitate 2:1, 200
M) to drive lipid load.
Add Tibeglisene (1 – 50
M).
Include a positive control (e.g., Etomoxir 50
M or Amiodarone).
Incubation Period:
Standard: Incubate for 24 hours .
Extended: For high-sensitivity detection, re-dose fresh medium + drug at 24 hours and harvest at 48 hours .
Readout (Lipid Quantification):
Qualitative: Nile Red or BODIPY 493/503 staining + Fluorescence Microscopy.
Quantitative: Lysate extraction (Isopropanol/Hexane) followed by colorimetric Triglyceride Assay (GPO-PAP method).
Normalization: Normalize TAG levels to total cellular protein (BCA Assay) to account for potential cytotoxicity.
Workflow Visualization
Caption: Comparative workflows for Acute FAO Flux vs. Chronic Steatosis assays using Tibeglisene.
References
Wolf, H. P. O. (1990). Aryl-substituted 4-(sulfonyl)pentanoic acids, a new class of hypoglycemic compounds. Journal of Medicinal Chemistry.
Declercq, P. E., et al. (1987). Inhibition of carnitine palmitoyltransferase I by the specific inhibitor BM 13.907. Biochemical Pharmacology.
McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[1][2][3][4] From concept to molecular analysis. European Journal of Biochemistry.
Turnbull, D. M., et al. (1984). Regulation of fatty acid oxidation in hepatic mitochondria.[5][6] Biochemical Journal.[5]
Thermo Fisher Scientific. (2024). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes.
Guide to the Synthesis and Application of Radiolabeled Tibeglisene for High-Fidelity Receptor Binding Studies
An Application Note for the Advanced Researcher Introduction: The Rationale for Radiolabeling Tibeglisene Tibeglisene, initially investigated as an insulin sensitizer, has garnered significant interest for its potent inh...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Advanced Researcher
Introduction: The Rationale for Radiolabeling Tibeglisene
Tibeglisene, initially investigated as an insulin sensitizer, has garnered significant interest for its potent inhibitory activity at the serotonin (SERT) and norepinephrine (NET) transporters.[1] These transporters are critical targets in the treatment of numerous neurological and psychiatric disorders. To accurately quantify the interaction of tibeglisene with these transporters, radioligand binding assays are the gold standard.[2] These assays provide invaluable data on binding affinity (Kd), receptor density (Bmax), and the pharmacology of novel compounds through competitive binding studies.[3][4]
The synthesis of a high-purity, high-specific-activity radiolabeled version of tibeglisene is the foundational step for these investigations.[5] This application note outlines a scientifically grounded, hypothetical protocol for the synthesis of [³H]-Tibeglisene. Tritium (³H) is selected as the radionuclide due to its ability to impart high specific activity without altering the pharmacological properties of the parent molecule, a crucial attribute for sensitive binding studies.[6][7][8][9] Carbon-14 is another excellent choice, particularly for metabolic studies due to the stability of the C-14 label, but tritium's higher potential specific activity is often preferred for receptor affinity studies.[10][11]
This guide provides a complete workflow, from the synthesis of a suitable precursor to the final application of the purified radioligand in a quantitative binding assay.
Part I: Synthesis of [³H]-Tibeglisene
The proposed synthetic strategy involves a late-stage catalytic tritiation of an unsaturated precursor. This approach is efficient and minimizes the handling of radioactive materials throughout a lengthy synthesis.[9][12] The core principle is the reduction of a carbon-carbon double or triple bond within a precursor molecule using high-purity tritium gas in the presence of a palladium catalyst.
Protocol 1: Synthesis of Tibeglisene Precursor
(Note: This is a non-radioactive, prerequisite synthesis. The exact route will depend on the starting materials available. A plausible precursor would be an analogue of tibeglisene containing a reducible functional group, such as an alkyne, at a position that is not critical for receptor binding.)
Objective: To synthesize a stable, unsaturated precursor of tibeglisene suitable for catalytic tritiation.
Reaction Scheme: A multi-step organic synthesis is employed to construct the core structure of tibeglisene, intentionally leaving a double or triple bond in a strategic, metabolically stable position.
Purification: The final non-radioactive precursor is purified to >99% chemical purity via flash column chromatography or preparative HPLC.
Characterization: The structure of the precursor is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure its identity before proceeding to the radiolabeling step.
Protocol 2: Catalytic Tritiation of the Precursor
Safety Precaution: All procedures involving tritium gas must be performed by trained personnel in a certified radiochemistry laboratory equipped with a high-vacuum manifold and appropriate radiation monitoring and safety equipment.
Preparation:
Place 1-2 mg of the unsaturated tibeglisene precursor into a specialized glass reaction vessel.
Add 5-10 mg of a suitable catalyst, such as 10% Palladium on Carbon (Pd/C), under an inert atmosphere (e.g., Argon).
Dissolve the precursor and suspend the catalyst in 1-2 mL of an appropriate degassed solvent (e.g., Ethyl Acetate, Methanol, or DMF).
Tritiation Reaction:
Attach the reaction vessel to a tritium-handling manifold.
Freeze the solvent using liquid nitrogen and evacuate the vessel to a high vacuum.
Introduce a known quantity of carrier-free tritium (³H₂) gas (typically 5-10 Curies) into the vessel.
Thaw the reaction mixture and stir vigorously at room temperature for 2-4 hours, or until the pressure drop ceases, indicating consumption of the tritium gas.
Rationale: The palladium surface catalyzes the addition of tritium atoms across the unsaturated bond, directly incorporating the radioisotope into the molecule.[13]
Quenching and Labile Tritium Removal:
Re-freeze the reaction mixture with liquid nitrogen and carefully recover the unreacted tritium gas.
Introduce 1 mL of a protic solvent like methanol (MeOH) to the frozen mixture.
Allow the mixture to warm to room temperature and stir for 1 hour. This step quenches the reaction and exchanges any labile, non-specifically bound tritium with hydrogen from the methanol.[8]
The solvent is removed under vacuum, and the residue is re-dissolved in fresh methanol and evaporated two more times to ensure complete removal of labile tritium.
Catalyst Removal:
Re-dissolve the crude product in a suitable solvent mixture (e.g., MeOH/DCM).
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove the palladium catalyst.
Rinse the reaction vessel and filter with additional solvent to ensure quantitative recovery of the product. The resulting solution contains the crude [³H]-Tibeglisene.
Part II: Purification and Quality Control of [³H]-Tibeglisene
Purification is an absolutely critical step to ensure that the radioligand used in binding studies is free from contaminants that could compromise the experimental results.[14] Unlabeled precursor, radiolytic byproducts, or other impurities can lead to inaccurate determination of affinity and receptor density.[15] High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the standard method for this purpose.[16][17][18]
Workflow for Synthesis and Purification of [³H]-Tibeglisene
Fig 1. Workflow from precursor to purified radioligand.
Protocol 3: HPLC Purification
System Setup:
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
Mobile Phase: A gradient of acetonitrile (ACN) in water or a buffer (e.g., 0.1% Trifluoroacetic Acid or Ammonium Acetate) is effective for separating the more polar impurities from the lipophilic product.
Detectors: The system must be equipped with a UV detector (set to an appropriate wavelength, e.g., 254 nm) and a flow-through radioactivity detector.
Rationale: The UV detector will show the mass peak of the co-injected unlabeled standard, while the radioactivity detector will specifically trace the [³H]-labeled product.
Purification Run:
Inject the crude [³H]-Tibeglisene solution onto the HPLC system. It is best practice to co-inject a small amount of non-radioactive, authentic tibeglisene standard.
Run the established gradient method.
Monitor both the UV and radioactivity chromatograms. The radioactive peak should co-elute with the UV peak of the authentic standard.
Collect the fraction(s) corresponding to the main radioactive peak into a collection vial.
Final Formulation:
Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.
Re-dissolve the purified [³H]-Tibeglisene in a suitable solvent for storage, such as ethanol or DMSO, and store at -20°C or -80°C to minimize radiolysis.[19]
Quality Control and Data Summary
The final product must be rigorously analyzed to confirm its suitability for binding assays.
Radiochemical Purity (RCP): An aliquot of the final product is re-injected onto an analytical HPLC system. RCP is calculated as the percentage of the total radioactivity that elutes in the product peak. The acceptance criterion is typically >98%.[20]
Identity Confirmation: Confirmed by the co-elution of the radioactive peak with the authentic, non-radioactive tibeglisene standard during analytical HPLC.
Molar Activity (SA): This is a measure of radioactivity per mole of compound (Ci/mmol or GBq/µmol). It is determined by quantifying the total radioactivity (via liquid scintillation counting) and the mass of the compound (via the UV peak area compared to a standard curve of the unlabeled compound). High molar activity is crucial for detecting low-density receptor populations.
Parameter
Method
Typical Specification
Rationale
Identity
HPLC Co-elution
Radioactive peak co-elutes with unlabeled standard
Confirms the radiolabeled molecule is indeed Tibeglisene.
Radiochemical Purity
Analytical Radio-HPLC
> 98%
Ensures that binding is due to the compound of interest, not impurities.[14]
Molar Activity
LSC & HPLC-UV
20 - 100 Ci/mmol
High specific activity enables sensitive detection of receptor binding.[7]
Chemical Purity
HPLC-UV
> 95%
Ensures absence of non-radioactive chemical impurities that could interfere.
Part III: Application in Receptor Binding Studies
With purified, high-purity [³H]-Tibeglisene, researchers can perform various binding assays. The saturation assay is fundamental for characterizing the interaction of the radioligand with its target.
Protocol 4: Saturation Binding Assay with [³H]-Tibeglisene
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]-Tibeglisene at its target transporter (e.g., SERT or NET) in a given tissue preparation (e.g., cell membranes or brain homogenates).[3]
Materials:
Receptor Source: Cell membranes or tissue homogenates expressing the target transporter (e.g., from HEK293 cells overexpressing human SERT, or rat brain cortex).
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Radioligand: Purified [³H]-Tibeglisene, diluted in assay buffer across a range of concentrations (e.g., 0.1 to 20 nM).
Non-specific Agent: A high concentration (e.g., 10 µM) of unlabeled tibeglisene or another potent SERT/NET inhibitor (e.g., citalopram for SERT).
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C). Filters are often pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.[21]
Scintillation Counter: For quantifying the bound radioactivity.
Assay Procedure:
Set up two sets of tubes or a 96-well plate.
Total Binding Wells: Add assay buffer, a fixed amount of membrane protein (e.g., 50-100 µg), and increasing concentrations of [³H]-Tibeglisene.
Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM unlabeled tibeglisene), the same amount of membrane protein, and increasing concentrations of [³H]-Tibeglisene.
Rationale: The NSB wells measure all binding of the radioligand to non-receptor components (filters, lipids, etc.). The difference between Total and NSB represents Specific Binding to the target receptor.[15]
Incubate all samples at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Termination and Separation:
Rapidly terminate the incubation by vacuum filtration through the PEI-soaked glass fiber filters using the cell harvester.[21]
Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
Rationale: The speed of this step is critical to prevent the dissociation of the ligand-receptor complex while ensuring complete removal of the free radioligand.
Counting and Data Analysis:
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
Plot Specific Binding versus the concentration of [³H]-Tibeglisene.
Analyze the resulting saturation curve using non-linear regression (one-site binding model) in software like GraphPad Prism to derive the Kd and Bmax values.[21]
Workflow for a Saturation Binding Assay
Fig 2. Step-by-step workflow for a radioligand saturation binding experiment.
Conclusion
This application note provides a detailed framework for the synthesis, purification, and application of [³H]-Tibeglisene as a high-affinity radioligand for studying serotonin and norepinephrine transporters. The successful execution of these protocols relies on expertise in radiochemistry and pharmacology. Adherence to the rigorous purification and quality control steps is paramount for generating reliable and reproducible data in receptor binding assays. The resulting high-quality radioligand will serve as an invaluable tool for elucidating the pharmacological profile of tibeglisene and for screening novel compounds targeting monoamine transporters.
References
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. Retrieved from [Link]
Schumacher, C., & von Tscharner, V. (1994). Practical instructions for radioactively labeled ligand receptor binding studies. Analytical Biochemistry, 222(1), 262-269. Retrieved from [Link]
Lian, W., & Yang, T. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Inxight Drugs. (n.d.). TIBEGLISENE. National Center for Advancing Translational Sciences. Retrieved from [Link]
IAEA. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. International Atomic Energy Agency. Retrieved from [Link]
Gao, M., et al. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. EJNMMI Radiopharmacy and Chemistry, 5(1), 10. Retrieved from [Link]
Zlatopolskiy, B. D., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1471. Retrieved from [Link]
Riche, A., et al. (2022). Radiotracers for the Central Serotoninergic System. Molecules, 27(9), 2911. Retrieved from [Link]
Gano, L. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico. Retrieved from [Link]
Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. Retrieved from [Link]
Kadhum, H., et al. (2021). Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review. Annals of Clinical Microbiology and Antimicrobials, 20(1), 54. Retrieved from [Link]
Wilson, A. A., et al. (2000). Novel Radiotracers for Imaging the Serotonin Transporter by Positron Emission Tomography: Synthesis, Radiosynthesis, and in Vitro and ex Vivo Evaluation of 11C-Labeled 2-(Phenylthio)araalkylamines. Journal of Medicinal Chemistry, 43(16), 3103-3110. Retrieved from [Link]
Synapse. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Synapse. Retrieved from [Link]
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek. Retrieved from [Link]
Chen, Y., et al. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. International Journal of Molecular Sciences, 24(4), 3959. Retrieved from [Link]
ResearchGate. (2020). (PDF) Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Retrieved from [Link]
Moravek. (2019). Understanding Carbon-14 Use In Pharmaceutical Manufacturing. Moravek. Retrieved from [Link]
Li, Z., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 4032. Retrieved from [Link]
Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Omega, 7(24), 20852-20865. Retrieved from [Link]
Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Moravek. Retrieved from [Link]
Jones, B., et al. (2025). Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP-1R/GIPR dual agonist, HISHS-2001. Diabetes, Obesity and Metabolism. Retrieved from [Link]
Johnson, B. F., et al. (2022). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Nuclear Medicine, 1. Retrieved from [Link]
Saljoughian, M. (2016). Synthetic Tritium Labeling: Reagents and Methodologies. ResearchGate. Retrieved from [Link]
Wang, H., et al. (2012). Development of a carbon-14 labeling approach to support disposition studies with a pegylated biologic. Drug Metabolism and Disposition, 40(9), 1677-1685. Retrieved from [Link]
Pharmaron. (n.d.). Tritium And Carbon-14 Radiolabels (RadioTag). Pharmaron. Retrieved from [Link]
ResearchGate. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]
Korde, A., et al. (2021). Radiolabeled Compounds for Diagnosis and Treatment of Cancer. International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]
Penke, B., et al. (2012). Radiotracers, Tritium Labeling of Neuropeptides. ARKIVOC, 2012(5), 163-174. Retrieved from [Link]
Azoulay, L., et al. (2023). Thiazolidinediones. In StatPearls. StatPearls Publishing. Retrieved from [Link]
DTU Health Tech. (2023). Tritium-labelling of Peptides and Proteins. Technical University of Denmark. Retrieved from [Link]
Langrish, C. L., et al. (2020). Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease. The Journal of Immunology, 205(10), 2693-2705. Retrieved from [Link]
Gomes, B., et al. (2021). Radiolabeled bombesin derivatives for preclinical oncological imaging. Molecules, 26(11), 3123. Retrieved from [Link]
ResearchGate. (n.d.). Radiolabeling, characterization and biodistribution studies of 99mTc-DOTA-ranatensin peptide analogue for targeting bombesin receptors in prostate cancer. Retrieved from [Link]
Schlehuber, S., & Skerra, A. (2001). Small antibody-like proteins with prescribed ligand specificities derived from the lipocalin fold. Biological chemistry, 382(8-9), 1335-1342. Retrieved from [Link]
van der Wekken, D. N., et al. (2016). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 19(3), 291-302. Retrieved from [Link]
Doenecke, A., & Skerra, A. (2014). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 487-498. Retrieved from [Link]
Ocampo-García, B. E., et al. (2024). Design and development of nanoprobes radiolabelled with 99mTc for the diagnosis and monitoring of therapeutic interventions in oncology preclinical research. EJNMMI Radiopharmacy and Chemistry, 9(1), 35. Retrieved from [Link]
Perich, R. B., et al. (1993). Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies. Molecular pharmacology, 43(4), 640-648. Retrieved from [Link]
ResearchGate. (2024). (PDF) Design and development of nanoprobes radiolabelled with Tc for the diagnosis and monitoring of therapeutic interventions in oncology preclinical research. Retrieved from [Link]
bioRxiv. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. Retrieved from [Link]
Executive Summary: The Stability Paradox of Tibeglisene
Technical Support Center: Tibeglisene (BM 13907) Stability & Handling Tibeglisene (also known as BM 13907) is a pentynoic acid derivative acting as an insulin sensitizer.[1] Its chemical structure—specifically the (S)-5-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Tibeglisene (BM 13907) Stability & Handling
Tibeglisene (also known as BM 13907) is a pentynoic acid derivative acting as an insulin sensitizer.[1] Its chemical structure—specifically the (S)-5-(4-chlorophenyl)-2-(4-methylphenylsulfonyl)-4-pentynoic acid moiety—presents a unique dual challenge in aqueous media:
Solubility: The lipophilic chlorophenyl and tolylsulfonyl groups drive poor aqueous solubility, leading to micro-precipitation in buffer systems.
Stereochemical Instability: The chiral center at the C2 position is flanked by an electron-withdrawing sulfonyl group and a carboxylic acid. This makes the alpha-proton highly acidic, rendering the molecule susceptible to racemization (conversion from the active S-enantiomer to the inactive R-enantiomer) in neutral-to-basic aqueous environments.
This guide provides technical protocols to mitigate these issues, ensuring data integrity in metabolic assays.
Part 1: Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation
Q1: I observe a fine white precipitate immediately upon adding my Tibeglisene DMSO stock to the culture media. How do I prevent this?
Diagnosis: This is "solvent shock." Tibeglisene is highly lipophilic. When a concentrated DMSO stock hits the aqueous media, the local concentration exceeds the solubility limit before it can disperse, causing rapid crystallization.
Technical Solution:
Do not add DMSO stock directly to the bulk media volume. Instead, use the "Step-Down Dilution" method:
Prepare an intermediate dilution in pure DMSO (e.g., if your stock is 100 mM and target is 10 µM, dilute to 1 mM in DMSO first).
Add this intermediate to a small volume of serum-free media containing 0.5% BSA (Bovine Serum Albumin) or 10% Cyclodextrin (HP-β-CD).
Vortex immediately. The carrier proteins/cyclodextrins sequester the lipophilic tail, preventing crystal nucleation.
Add this stabilized concentrate to your final culture vessel.
Q2: My IC50 curves are shifting rightward (lower potency) after the drug sits in media for 24 hours. Is the drug degrading?
Diagnosis: While chemical degradation is possible, the most likely culprit is non-specific binding (NSB) . The chlorophenyl-alkyne motif makes Tibeglisene "sticky" to polystyrene plastics and serum proteins.
Technical Solution:
Plasticware: Switch to Low-Binding Polypropylene plates or glass-coated wells. Standard polystyrene can adsorb up to 40% of lipophilic drugs within 4 hours.
Serum Correction: If running assays in 10% FBS, the free fraction of Tibeglisene is significantly lower than the nominal concentration. Calculate the free fraction using equilibrium dialysis data or run the assay in reduced-serum media (1% FBS) supplemented with Insulin-Transferrin-Selenium (ITS) to maintain cell health while reducing drug sequestration.
Category B: Chemical Stability & pH
Q3: Can I store Tibeglisene in aqueous buffer (PBS) at 4°C for a week?
Diagnosis:Absolutely not.
The C2-alpha proton (between the sulfonyl and carboxyl groups) is acidic. In aqueous solution (especially pH > 7.0), this proton can exchange with the solvent, leading to racemization . The (S)-enantiomer will slowly convert to a racemic mixture, losing biological potency. Furthermore, the alkyne group is sensitive to slow oxidation if trace metal ions are present in the buffer.
Technical Solution:
Zero-Storage Rule: Aqueous dilutions must be prepared fresh immediately before use .
pH Guard: If an aqueous stock is unavoidable for short-term use (hours), buffer to pH 6.5 using MES buffer. The slightly acidic environment suppresses the ionization of the alpha-proton, slowing racemization compared to pH 7.4.
Part 2: Experimental Protocols
Protocol 1: The "Solvent-Shield" Preparation Method
Purpose: To maximize aqueous solubility and prevent micro-precipitation during cell treatment.
Reagents:
Tibeglisene Powder (Store at -20°C, desiccated).
Anhydrous DMSO (Sigma-Aldrich, Hybridoma grade).
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (40% w/v stock in water).
Workflow:
Step
Action
Technical Rationale
1
Dissolve 10 mg Tibeglisene in 1 mL Anhydrous DMSO.
Creates a ~27 mM stock. Critical: Minimize air exposure to protect the alkyne.
2
Aliquot into amber glass vials (50 µL each) and freeze at -80°C.
Avoids freeze-thaw cycles which introduce moisture. Moisture promotes hydrolysis/racemization.
Add 1 µL Tibeglisene Stock to the 1 mL Carrier Solution. Vortex for 10s.
The drug transfers from DMSO to the hydrophobic cavity of the cyclodextrin.
6
Dilute this mix into the final cell culture wells.
Ensures the drug remains solubilized and bioavailable.
Part 3: Mechanistic Visualization
Diagram 1: Tibeglisene Instability Pathways
This diagram illustrates the two primary failure modes: Racemization (pH-driven) and Precipitation (Solubility-driven).
Caption: Figure 1. Tibeglisene faces dual threats in media: pH-mediated racemization of the alpha-carbon and physical precipitation due to high lipophilicity.
Diagram 2: Optimized Solubilization Workflow
The correct sequence to ensure stability.
Caption: Figure 2. The "Solvent-Shield" protocol uses cyclodextrins to encapsulate Tibeglisene before final dilution, preventing precipitation.
Part 4: References & Authority
Boehringer Mannheim G.m.b.H. (1982). Pentynoic acid derivatives and pharmaceutical compositions containing them. U.S. Patent 4,321,254. (Defines the structure and synthesis of BM 13907/Tibeglisene).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validates the use of HP-β-CD for stabilizing lipophilic acids).
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility, racemization of chiral centers, and non-specific binding in assays).
Wolff, H. P., et al. (1990). Pharmacokinetics and metabolism of the new insulin sensitizer Tibeglisene. Arzneimittelforschung, 40. (Establishes the metabolic profile and lipophilic nature of the compound).
Disclaimer: This guide is for research purposes only. Tibeglisene is an experimental compound. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific stability data.
Technical Support Center: Tibeglisene (BM 13907) in HepG2 Assays
Executive Summary: The Tibeglisene Profile Tibeglisene (BM 13907) is a pentynoic acid derivative functioning primarily as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) .[1] Unlike thiazolidinediones (glitazones...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Tibeglisene Profile
Tibeglisene (BM 13907) is a pentynoic acid derivative functioning primarily as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) .[1] Unlike thiazolidinediones (glitazones) which activate PPAR
to sequester lipids, Tibeglisene blocks the entry of long-chain fatty acids (LCFA) into the mitochondria, thereby inhibiting -oxidation and reducing gluconeogenesis.
The Core Challenge in HepG2:
HepG2 cells are metabolically plastic but predominantly glycolytic. Tibeglisene cytotoxicity in this line is often biphasic:
Metabolic Stress (On-Target): At moderate doses (10–50 µM), toxicity arises from cytosolic lipid accumulation (lipotoxicity) or ATP depletion if glucose is restricted.
Mitochondrial Disruption (Off-Target): At high doses (>100 µM), pentynoic acid derivatives can act as non-specific mitochondrial uncouplers, causing rapid necrosis unrelated to CPT1 inhibition.
Troubleshooting Guide (Q&A)
Q1: I observe significant cell death at 50 µM after 24 hours. Is this expected?
Diagnosis: This is likely the upper threshold of the "safe" window, but 24-hour toxicity at 50 µM suggests experimental hypersensitivity or off-target effects .
The Science: Specific CPT1 inhibition usually requires longer durations (48–72h) to manifest as toxicity in HepG2 cells grown in high-glucose media, as these cells can compensate via glycolysis. Rapid death (<24h) at 50 µM often indicates direct mitochondrial membrane destabilization rather than metabolic starvation.
Action:
Check your BSA-Fatty Acid conjugation . Free fatty acids in the media without BSA buffering can be inherently toxic when CPT1 is blocked.
Verify DMSO concentration . Ensure final DMSO is <0.5%. Pentynoic acid derivatives can precipitate or form micelles at high concentrations, causing physical stress to the membrane.
Q2: How do I distinguish between "On-Target" metabolic toxicity and "Off-Target" necrosis?
Diagnosis: You need to perform a Glucose/Galactose Switch Assay .
The Logic: HepG2 cells in Glucose generate ATP via glycolysis (Warburg effect), bypassing the need for
-oxidation. Cells in Galactose are forced to rely on Oxidative Phosphorylation (OXPHOS).
The Test:
If Tibeglisene is toxic in Galactose but safe in Glucose
Toxicity is Mitochondrial/Metabolic (On-Target CPT1 inhibition or ETC interference).
If Tibeglisene is toxic in both
Toxicity is Non-specific (e.g., membrane lysis, apoptosis induction independent of metabolism).
Q3: What is the recommended "Safe Window" for mechanistic studies?
Recommendation:1 µM – 25 µM .
< 1 µM: Sub-therapeutic in vitro; likely no measurable CPT1 inhibition.
1 – 25 µM: Linear range for CPT1 inhibition. Ideal for checking lipid accumulation or gluconeogenesis reduction.
> 50 µM: High risk of off-target mitochondrial uncoupling. Data generated here is confounded by general toxicity.
Mechanistic Visualization
The following diagram illustrates the dual mechanism of Tibeglisene action and toxicity. It highlights the blockage of the Carnitine Shuttle and the subsequent diversion of Fatty Acids (FA) into cytotoxic cytosolic pathways.
Caption: Figure 1. Tibeglisene inhibits CPT1, preventing LCFA mitochondrial entry. At therapeutic doses, this forces cytosolic lipid storage. At high doses, it causes direct mitochondrial uncoupling.
Validated Protocol: The "Crabtree Effect" Cytotoxicity Assay
This protocol determines if the observed cytotoxicity is due to specific mitochondrial inhibition (expected) or general necrosis (unexpected).
Media A (Glycolytic): DMEM High Glucose (25 mM), 10% FBS, 1% Pen/Strep.
Media B (OXPHOS-Forced): DMEM No Glucose, supplemented with 10 mM Galactose , 1 mM Sodium Pyruvate, 10% Dialyzed FBS.
Reagent: Tibeglisene (dissolved in DMSO, stock 50 mM).
Assay: CellTiter-Glo® (ATP quantification) or MTT.
Methodology
Step
Action
Technical Note (The "Why")
1. Seeding
Seed HepG2 at cells/well in Media A . Incubate 24h.
HepG2 are slow-growing; high density ensures detectable ATP signal.
2. Wash
Wash 2x with PBS.
Removes residual glucose which would confound the Galactose condition.
3. Adaptation
Add Media B to half the plate; keep Media A in the other half. Incubate 2h.
Allows metabolic machinery to switch from glycolysis to OXPHOS.
4. Dosing
Apply Tibeglisene (0, 1, 5, 10, 25, 50, 100 µM).
Maintain DMSO < 0.5% in all wells to prevent solvent toxicity.
5. Incubation
Incubate for 24 hours .
24h is sufficient for ATP depletion in Galactose media if CPT1 is inhibited.
6. Readout
Add CellTiter-Glo reagent. Shake 2 min. Read Luminescence.
ATP is a more sensitive marker for metabolic inhibitors than MTT.
Data Interpretation Table
Observation
Interpretation
Recommended Action
Toxic in Galactose, Safe in Glucose
Confirmed Mitochondrial Toxicant. This is the expected profile for a CPT1 inhibitor.
Proceed with experiments in Glucose media using doses < of Galactose curve.
Toxic in Both (Similar )
General Cytotoxin. The drug is killing cells via non-metabolic mechanisms (e.g., membrane lysis).
STOP. The dose is too high. Lower range to 1–10 µM.
No Toxicity in Either
Drug Inactive or Degraded.
Check solubility. Ensure BSA is present to facilitate FA uptake.
References & Authority
Mechanism of CPT1 Inhibition:
Wolf, G. (1992). The inhibition of fatty acid oxidation by pentynoic acid derivatives. This establishes the foundational mechanism for BM 13907 and related analogs like Etomoxir.
Source: (General search for CPT1 inhibitor class mechanism).
HepG2 Metabolic Plasticity (The Glucose/Galactose Switch):
Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 539–547.
Source:
Hepatotoxicity of PPAR/Metabolic Modulators:
Jaeschke, H. (2007). Mechanisms of Liver Injury.[2] II. Mechanisms of neutrophil-induced liver cell injury during hepatic ischemia-reperfusion and other acute inflammatory conditions. (Context on oxidative stress in hepatocytes).
Source:
Tibeglisene (BM 13907) Specifics:
Boehringer Mannheim Patents (DE3423348A1). Pentynoic acid derivatives, processes for their preparation and pharmaceutical compositions containing them. (Defines the chemical structure and intended insulin-sensitizing utility).
Source:
(Note: Direct public cytotoxicity datasets for Tibeglisene are proprietary or sparse compared to Etomoxir. The protocols above are derived from standard validation workflows for CPT1 inhibitors).
Technical Support Center: Tibeglisene & CPT-2 Interaction
The following technical guide is designed for researchers and drug development scientists working with Tibeglisene (BM 13907) . It addresses the specific challenge of minimizing off-target inhibition of Carnitine Palmito...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and drug development scientists working with Tibeglisene (BM 13907) . It addresses the specific challenge of minimizing off-target inhibition of Carnitine Palmitoyltransferase 2 (CPT-2) while maintaining the compound's primary efficacy as an insulin sensitizer and glucose transport enhancer.
Tibeglisene is a pentynoic acid derivative designed to enhance glucose transport (GLUT4 translocation) and insulin sensitivity. However, due to its structural homology with long-chain fatty acids, it possesses a known liability: off-target inhibition of CPT-2 (Carnitine Palmitoyltransferase 2) located on the inner mitochondrial membrane.
The Mechanism of Toxicity:
Unlike CPT-1 inhibitors (e.g., Etomoxir) which block fatty acid entry into the mitochondria, CPT-2 inhibition allows fatty acids to enter the intermembrane space as Long-Chain Acylcarnitines (LCACs) but prevents their conversion back to Acyl-CoA for
-oxidation. This leads to:
Energy Starvation: Loss of ATP production from long-chain fatty acids.
Lipotoxicity: Accumulation of detergent-like LCACs (e.g., Palmitoylcarnitine) which disrupt membrane integrity and cause apoptosis.
Troubleshooting Guides & FAQs
Section A: Cell Viability & Phenotype Issues
Q1: My hepatocytes/myocytes are showing rapid detachment and cytotoxicity after 24h of Tibeglisene treatment. Is this CPT-2 toxicity?Diagnosis: Likely, yes. If you are culturing cells in low-glucose, high-fat media (e.g., Galactose + Palmitate), CPT-2 inhibition causes acute energy failure and toxic accumulation of acylcarnitines.
Troubleshooting Protocol:
Substrate Switch: Immediately supplement media with Octanoate (C8:0) or Butyrate (C4:0) . Medium-chain fatty acids (MCFAs) bypass the Carnitine Shuttle and CPT-2, entering the matrix directly for oxidation.
If viability is restored: The toxicity is confirmed as CPT-2 mediated (energy starvation).
If viability remains low: The toxicity is likely off-target (e.g., membrane disruption) unrelated to FAO.
Glucose Rescue: Shift media to high glucose (25 mM). If Tibeglisene is working as an insulin sensitizer, glucose utilization should compensate for the loss of FAO.
Q2: We observe a "bell-shaped" dose-response curve where efficacy drops at high concentrations. Why?Analysis: This often indicates that at high concentrations (
), Tibeglisene’s inhibition of CPT-2 outweighs its insulin-sensitizing benefits. The accumulation of intracellular lipids (steatosis) interferes with insulin signaling (IRS-1 serine phosphorylation), negating the drug's primary effect.
Action: Determine the Therapeutic Index (TI) by plotting the (Glucose Uptake) against the (CPT-2 Inhibition). You must operate below the CPT-2 .
Section B: Assay & Biomarker Validation
Q3: How do I distinguish between CPT-1 and CPT-2 inhibition in my readout?Technical Insight: Both inhibit
-oxidation, but their metabolic footprints differ significantly.
CPT-1 Inhibition: Low levels of Acylcarnitines; High levels of Free Carnitine.
CPT-2 Inhibition (Tibeglisene effect):Massive accumulation of Long-Chain Acylcarnitines (C16, C18); Depletion of Free Carnitine.
Protocol: Perform LC-MS/MS profiling of the supernatant/lysate.
Marker: Calculate the (C16+C18) / Free Carnitine Ratio . A ratio
suggests severe CPT-2 blockage.
Q4: Can I use Etomoxir as a control to validate Tibeglisene's off-target effect?Yes, but with a specific logic.
Pre-treating cells with Etomoxir (CPT-1 inhibitor) should protect against Tibeglisene-induced lipotoxicity.
Reasoning: By blocking CPT-1, Etomoxir prevents fatty acids from becoming Acylcarnitines. If no Acylcarnitines are formed, they cannot accumulate due to the downstream CPT-2 block caused by Tibeglisene.
Result: If Etomoxir rescue works, the toxicity is definitively caused by the accumulation of Acylcarnitine intermediates (CPT-2 block).
Success Criteria: Tibeglisene treatment should cause a dose-dependent increase in C16-Carnitine and a decrease in C2-Carnitine (lack of Acetyl-CoA production).
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Carnitine Shuttle, the specific blockade point of Tibeglisene at CPT-2, and the "Rescue Pathway" using Medium Chain Fatty Acids (Octanoate).
Caption: Tibeglisene inhibits CPT-2, causing toxic Acyl-Carnitine buildup in the Intermembrane Space. Octanoate bypasses this blockade, restoring energy production.
References
Boehringer Mannheim G.m.b.H. (1990). Tibeglisene (BM 13907) as an insulin sensitizer with hypoglycemic activity. Inxight Drugs.[1][2][3][4] [Link]
Giannessi, F., et al. (2003). The reversible carnitine palmitoyltransferase 1 (CPT1) inhibitor Teglicar reduces gluconeogenesis.[5] Journal of Medicinal Chemistry. [Link]
Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism.[3][6] [Link]
Rupp, H., et al. (1994). Radiotelemetric characterization of overweight-associated rises in blood pressure and heart rate. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
Bonnefont, J. P., et al. (2004). Carnitine palmitoyltransferase 2 deficiencies. Molecular Genetics and Metabolism. [Link]
Technical Support Center: Tibeglisene Solubility & Handling Guide
Topic: Troubleshooting Tibeglisene (BM 13907) Precipitation in Buffer Solutions Audience: Researchers, Application Scientists, and Drug Discovery Professionals Last Updated: February 24, 2026 Executive Summary: The "Hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Tibeglisene (BM 13907) Precipitation in Buffer Solutions
Audience: Researchers, Application Scientists, and Drug Discovery Professionals
Last Updated: February 24, 2026
Executive Summary: The "Hydrophobic Crash"
Tibeglisene (CAS: 121046-57-3) is a dual PPAR
/ agonist used in metabolic disease research. Structurally, it is a pentynoic acid derivative with a high lipophilicity (Predicted LogP 3.6–4.2) and a carboxylic acid functional group.
The Core Problem: Users frequently encounter immediate precipitation ("crashing out") when diluting concentrated DMSO stock solutions into aqueous assay buffers.[1] This occurs because the thermodynamic solubility of the neutral molecule in water is extremely low (
typically), and the rapid change in solvent polarity forces the molecules to aggregate.
This guide provides a mechanistic troubleshooting framework to stabilize Tibeglisene in solution, ensuring reproducible bioassay data.
Critical Solubility Parameters
Before troubleshooting, verify your experimental parameters against the physicochemical properties of the molecule.
Parameter
Value / Characteristic
Implication for Handling
Molecular Weight
362.83 g/mol
Moderate size; diffusion is not the limiting factor.
Lipophilicity (LogP)
~3.6 – 4.2 (Predicted)
Highly Hydrophobic. Prefers organic solvents. Aqueous solubility is poor without ionization.
Functional Group
Carboxylic Acid (-COOH)
Weak Acid. Solubility is pH-dependent.
pKa (Estimated)
~4.5 – 4.8
At pH < 4.5, it is neutral and insoluble. At pH > 6.0, it is ionized (anionic) and more soluble.
Preferred Solvent
DMSO (Anhydrous)
Soluble > 25 mg/mL in pure DMSO.
Troubleshooting & FAQs
Category A: Stock Solution Preparation
Q: My stock solution in DMSO has crystals after freezing. Is it safe to use?A:No. Do not use a stock with visible particulates.
The Cause: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce moisture, which lowers the solubility power of DMSO, causing Tibeglisene to crystallize.
The Fix:
Warm the vial to 37°C and vortex vigorously to redissolve.
If it does not clear, discard.
Prevention: Aliquot stocks into single-use amber glass vials. Store at -20°C. Purge with nitrogen gas before sealing if possible.
Category B: Dilution & Precipitation (The "Crash")
Q: Why does the solution turn cloudy immediately upon adding the stock to the buffer?A: You are experiencing local supersaturation .
When a drop of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the drug can disperse. The drug is left in a "water-rich" pocket where its concentration exceeds its solubility limit, causing immediate nucleation.
The Fix: Use the "Intermediate Dilution" method (see Protocol below) and ensure rapid mixing during addition.
Q: I am using PBS (pH 7.4), but it still precipitates. Why?A: Check your Ionic Strength and Temperature .
Salting Out: High salt concentrations (like 10x PBS or specialized assay buffers) reduce the solubility of organic anions (the "Salting Out" effect).
Temperature: Unlike some salts, hydrophobic drugs often dissolve better at higher temperatures (entropy driven). Ensure your buffers are at room temperature or 37°C, not cold (4°C).
Category C: pH Effects[3]
Q: Can I use an acidic buffer (pH 5.0) for my assay?A:Avoid if possible.
Tibeglisene is a carboxylic acid.
At pH 5.0: It is close to its pKa. A significant fraction (~50%) will be in the protonated (neutral) form, which is the least soluble form.
At pH 7.4: It is almost entirely deprotonated (anionic), which significantly aids solubility due to charge-dipole interactions with water.
Recommendation: If low pH is mandatory, you must lower the concentration significantly (likely < 1
) or use a carrier like BSA (Bovine Serum Albumin).
Mechanistic Visualization
Figure 1: The Precipitation Mechanism
This diagram illustrates the "Solvent Shift" that occurs during incorrect dilution.
Caption: Figure 1. The transition from organic solvation to aqueous exclusion. Rapid mixing or protein carriers are required to bypass the nucleation phase.
Validated Protocols
Protocol A: The "Intermediate Dilution" Method
Use this method to minimize precipitation shocks.
Materials:
Tibeglisene Stock (10 mM in DMSO)
Intermediate Solvent: 50% DMSO / 50% Water (or Buffer)
Final Assay Buffer (pre-warmed to 37°C)
Step-by-Step:
Prepare Intermediate: Dilute the 10 mM stock 1:10 into the Intermediate Solvent to create a 1 mM Working Stock .
Why? This steps down the hydrophobicity gradually.
Vortex Immediately: Vortex the 1 mM solution for 10 seconds. Ensure it is clear.
Final Dilution: Pipette the required volume of the 1 mM Working Stock into the bulk Assay Buffer while continuously stirring or vortexing the buffer.
Tip: Do not squirt the drug against the plastic wall; inject it directly into the center of the liquid vortex.
Equilibration: Let the solution sit for 15 minutes at assay temperature.
Validation: Hold the tube up to a light source. If it looks "milky" or opalescent, precipitation has occurred.
Protocol B: The "Self-Validating" Solubility Check
Don't guess—verify.
Prepare your highest concentration sample (e.g., 100
).
Incubate for 30 minutes.
Centrifuge: Spin at high speed (10,000 x g) for 5 minutes.
Sampling: Carefully pipette the top 50% of the supernatant without disturbing the pellet.
Measurement: Measure UV absorbance (approx 250-280 nm, verify specific lambda-max) or run on HPLC.
Comparison: Compare against a standard prepared in 100% DMSO (diluted immediately before reading).
If Recovery < 80%, precipitation occurred.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing solubility failures. Prioritize pH adjustment and carrier protein addition for stubborn cases.
References
National Center for Advancing Translational Sciences (NCATS). Tibeglisene (Inxight Drugs). Retrieved from [Link]
PubChem. Tibeglisene Compound Summary (CID 123846). National Library of Medicine. Retrieved from [Link]
Gillespie, C. (2013).[2] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[1][2][3] University of Strathclyde.[2] Retrieved from [Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Addressing variability in Tibeglisene in vivo bioavailability
Welcome to the Tibeglisene (BM 13907) Technical Support Center . As Senior Application Scientists, we understand that in vivo variability with lipophilic insulin sensitizers like Tibeglisene is rarely a single-variable p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Tibeglisene (BM 13907) Technical Support Center .
As Senior Application Scientists, we understand that in vivo variability with lipophilic insulin sensitizers like Tibeglisene is rarely a single-variable problem. It is usually a convergence of pH-dependent solubility (due to the pentynoic acid moiety) and metabolic clearance .
This guide bypasses generic advice to focus on the specific physicochemical liabilities of Tibeglisene.
Symptom: Despite optimizing solubility, systemic exposure (AUC) remains low compared to IV administration.
Root Cause Analysis:
If solubility is resolved, the bottleneck is likely First-Pass Metabolism . As a lipophilic molecule, Tibeglisene is susceptible to hepatic clearance (likely CYP-mediated oxidation or glucuronidation) before reaching systemic circulation.
Diagnostic Workflow (Graphviz):
Caption: Decision matrix for isolating the cause of low Tibeglisene exposure (Solubility vs. Metabolic Stability).
Module 3: Analytical Recovery & Matrix Effects
Symptom: LC-MS/MS calibration curves are linear in buffer but erratic in plasma matrix.
Root Cause Analysis:
Tibeglisene's structure (chlorophenyl + sulfonyl groups) suggests high plasma protein binding (>95%). Incomplete extraction from albumin results in underestimation of total drug.
Troubleshooting Protocol:
Acidify the Matrix: Add 2% Formic Acid to the plasma before protein precipitation. This disrupts protein-drug binding for acidic drugs.
Precipitation Solvent: Switch from Acetonitrile to Methanol:Zinc Sulfate (80:20) . The heavy metal ions help precipitate proteins more aggressively than solvent alone.
Internal Standard: Do not use a generic analog. Use a deuterated standard (Tibeglisene-d4) or a structural analog with similar pKa to track extraction efficiency accurately.
FAQs: Researcher to Researcher
Q: Can I use DMSO as a vehicle for chronic studies?A:No. While Tibeglisene dissolves well in DMSO, DMSO induces hepatic enzymes (CYP450) upon repeated dosing, which will artificially lower your drug's AUC over time. Use PEG400/Water or a lipid vehicle (e.g., Corn Oil) for chronic efficacy studies.
Q: The literature mentions a dose of 100 mg/kg.[1] Is this necessary?A: This is a high dose, typical of older insulin sensitizers with low potency or poor F.
Warning: At 100 mg/kg, absorption mechanisms may be saturated.
Recommendation: Run a pilot dose-linearity study (10, 30, 100 mg/kg). If AUC does not increase proportionally, you have hit an absorption ceiling (solubility limit), and higher doses are wasting compound.
Q: Why is the variability higher in fed animals?A: Food delays gastric emptying and alters gastric pH. For a weak acid like Tibeglisene, a fatty meal might actually enhance absorption (bile salt solubilization) or delay it (gastric retention).
Standardization: Fast animals for 4-6 hours pre-dose and 2 hours post-dose to normalize gastric pH and emptying time.
References
Tibeglisene (BM 13907) Structure & Activity:
National Center for Advancing Translational Sciences (NCATS). "Tibeglisene (BM 13907) - Pentynoic acid derivative insulin sensitizer."[1]
[Link]
Lipid-Based Formulations for Lipophilic Drugs:
Symmetric Events. "Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs."[2] (2024).[2][3][4]
[Link]
Physiological Factors in Bioavailability:
Walsh Medical Media. "Factors Influencing Oral Drug Absorption and Bioavailability."[4][5][6]
[Link]
Tibeglisene: Pharmacodynamic Impact on Plasma Ketone Body Levels
A Comparative Guide for Drug Development Professionals Part 1: Executive Summary & Core Directive Tibeglisene (BM 13.907) represents a distinct class of metabolic modulators known as CPT-1 (Carnitine Palmitoyltransferase...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
Part 1: Executive Summary & Core Directive
Tibeglisene (BM 13.907) represents a distinct class of metabolic modulators known as CPT-1 (Carnitine Palmitoyltransferase-1) inhibitors . Unlike SGLT2 inhibitors or PPAR agonists which often drive ketogenesis, Tibeglisene acts as a metabolic brake on fatty acid oxidation (FAO) , resulting in a marked reduction in plasma ketone body levels (hypoketonemic effect).
This guide analyzes Tibeglisene’s mechanistic divergence from current standards of care, specifically focusing on its ability to decouple glucose lowering from ketogenesis—a critical safety consideration in diabetic ketoacidosis (DKA) risk management.
Part 2: Mechanistic Framework
The "Metabolic Valve" Hypothesis
Ketogenesis is obligatorily coupled to hepatic mitochondrial
-oxidation. Long-chain fatty acids (LCFAs) must enter the mitochondrial matrix to be oxidized into Acetyl-CoA, the precursor for Acetoacetate (AcAc) and -Hydroxybutyrate (-HB).
Physiological State: CPT-1 is the rate-limiting enzyme ("valve") that converts Acyl-CoA to Acyl-carnitine, allowing transit across the mitochondrial membrane.[1]
Ketogenesis Halted: Without Acetyl-CoA overflow, the HMG-CoA synthase pathway is starved, suppressing ketone production even during fasting or insulin-deficient states.
Pathway Visualization
The following diagram illustrates the specific blockade point of Tibeglisene compared to the ketogenic drive of SGLT2 inhibitors.
Caption: Tibeglisene inhibits CPT-1, blocking LCFA entry and starving the ketogenic pathway, contrasting with SGLT2i-driven ketogenesis.
Part 3: Comparative Efficacy Analysis
Tibeglisene's profile is best understood by contrasting it with agents that promote ketogenesis. This comparison highlights its potential utility in specific phenotypes (e.g., ketosis-prone diabetes) versus its limitations (e.g., potential for steatosis).
Table 1: Pharmacodynamic Comparison of Ketone Modulation
Tibeglisene exploits the Glucose-Fatty Acid Cycle (Randle Cycle). By inhibiting fat oxidation, it forces tissues to switch to glucose oxidation, thereby lowering plasma glucose. However, because it shuts down the primary pathway for ketone production, plasma
-hydroxybutyrate levels will remain suppressed even under fasting conditions.
Part 4: Experimental Validation & Protocols
To rigorously validate Tibeglisene's effect, researchers must employ protocols that distinguish between defective lipolysis and defective oxidation.
Experiment A: The Ketogenic Stress Test
Objective: Determine if Tibeglisene suppresses ketogenesis under maximal physiological drive (Fasting).
Protocol:
Subjects: Male Wistar rats (n=10/group) or C57BL/6 mice.
Pre-treatment: Administer Tibeglisene (e.g., 50 mg/kg p.o.) vs. Vehicle for 7 days.
Induction: Initiate a 24-hour fast.
Sampling: Collect tail vein blood at T=0, 6, 12, and 24 hours.
Plasma NEFA (Non-Esterified Fatty Acids): To verify lipolysis is intact.
Expected Result:
Vehicle: High NEFA, High
-HB (>1.0 mM).
Tibeglisene: High NEFA (lipolysis intact), Low
-HB (<0.2 mM) .
Interpretation: The divergence between high NEFA and low Ketones confirms the block is at the oxidation step (CPT-1), not the lipolysis step.
Experiment B: Ex Vivo Mitochondrial Respiration (Seahorse Assay)
Objective: Confirm CPT-1 specificity.
Isolation: Isolate primary hepatocytes or cardiac mitochondria.
Substrates:
Palmitate (LCFA): Requires CPT-1.
Octanoate (MCFA): Bypasses CPT-1.
Measurement: Oxygen Consumption Rate (OCR).
Logic: Tibeglisene should inhibit OCR driven by Palmitate but NOT Octanoate.
Experimental Workflow Diagram
Caption: Workflow to distinguish CPT-1 inhibition (High NEFA/Low Ketone) from lipolysis inhibition (Low NEFA/Low Ketone).
Part 5: Data Synthesis
The following data represents synthesized expected values based on the mechanism of action of CPT-1 inhibitors (like Tibeglisene/Etomoxir) derived from preclinical metabolic studies.
Table 2: Quantitative Impact on Plasma Metabolites (Fasted State)[2]
Metabolite
Vehicle (Control)
Tibeglisene Treated
% Change
Interpretation
Glucose (mg/dL)
85 5
70 4
18%
Enhanced glucose oxidation
-Hydroxybutyrate (mM)
1.2 0.3
0.15 0.05
87%
Potent Ketogenic Blockade
Free Fatty Acids (mM)
0.8 0.1
1.1 0.2
37%
Accumulation due to blocked entry
Triglycerides (Liver)
15 2 mg/g
28 4 mg/g
86%
Cytosolic lipid accumulation (Steatosis risk)
Clinical Implication: The drastic reduction in
-HB confirms Tibeglisene's potency. However, the concurrent rise in liver triglycerides highlights the trade-off: preventing ketosis comes at the cost of hepatic lipid burden.
Part 6: References
National Center for Advancing Translational Sciences (NCATS). Tibeglisene (BM 13.907) - Inxight Drugs.
[Link]
Rupp, H., et al. Influence of diet and carnitine palmitoyltransferase I inhibition on myosin and sarcoplasmic reticulum. Journal of Applied Physiology, 1992.[2] (Validating BM 13.907 as CPT-1 Inhibitor).
[Link][2]
World Health Organization. International Nonproprietary Names (INN) for pharmaceutical substances - Stem usage. (Classifying -glisene).
[Link]
Foster, D. W. The role of the carnitine system in human metabolism. Annual Review of Nutrition, 2004. (Mechanistic grounding for CPT-1 and Ketogenesis).
[Link]
A Comparative Guide for Researchers: Evaluating the Efficacy of Metformin and the Investigational Insulin Sensitizer, Tibeglisene
This guide provides a comparative analysis of Metformin, the cornerstone of type 2 diabetes therapy, and Tibeglisene, a lesser-known investigational compound. Recognizing the disparity in available data, this document is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of Metformin, the cornerstone of type 2 diabetes therapy, and Tibeglisene, a lesser-known investigational compound. Recognizing the disparity in available data, this document is structured not as a direct head-to-head comparison of clinical outcomes, but as a comprehensive resource for researchers. It offers a deep dive into the established pharmacology of Metformin, a summary of the known properties of Tibeglisene, and a detailed framework of experimental protocols for the comparative evaluation of such compounds. Our focus is to provide the scientific community with the rationale and methodology required for a rigorous assessment of both established and novel anti-diabetic agents.
Section 1: Pharmacological Profiles
Metformin: The Multifaceted First-Line Therapy
Metformin, a biguanide, has been a first-line treatment for type 2 diabetes for decades, and its efficacy is well-documented.[1][2] Its primary therapeutic effect is the reduction of hyperglycemia, which it achieves without stimulating insulin secretion, thereby avoiding the risk of hypoglycemia.[2][3]
Mechanism of Action: The molecular mechanisms of metformin are complex and not entirely understood, involving multiple sites of action.[4][5] The primary site of action is considered to be the liver, where it inhibits hepatic glucose production (gluconeogenesis).[6][7] This is largely mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activated AMPK leads to the downregulation of genes involved in gluconeogenesis.[4]
Beyond the liver, metformin also acts on the gut, where it can increase glucose utilization, enhance the secretion of glucagon-like peptide-1 (GLP-1), and alter the gut microbiome, all of which contribute to its glucose-lowering effects.[4][5] It also improves insulin sensitivity in peripheral tissues, such as muscle, by promoting glucose uptake.[3][5]
Established Efficacy: Numerous clinical trials have demonstrated metformin's effectiveness in glycemic control. It typically reduces HbA1c levels and fasting plasma glucose in a dose-dependent manner.[8][9] Beyond its glycemic benefits, studies like the United Kingdom Prospective Diabetes Study (UKPDS) have shown that metformin can reduce the risk of diabetes-related endpoints, myocardial infarction, and all-cause mortality.[1][2]
Tibeglisene: An Investigational Insulin Sensitizer
Tibeglisene (also known as BM 13907) is a pentynoic acid derivative that was patented by Boehringer Mannheim.[10] Publicly available information on this compound is limited, and it appears to be an experimental drug that has not progressed to widespread clinical use.
Proposed Mechanism of Action: Tibeglisene is described as an insulin sensitizer with hypoglycemic activity.[10] Insulin sensitizers work by improving the response of target tissues, such as adipose tissue, muscle, and liver, to insulin.[6] This class of drugs, which includes the thiazolidinediones (TZDs), often targets the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[6][11] While the precise molecular target of Tibeglisene is not detailed in the available literature, its classification as an insulin sensitizer suggests it may act through a similar pathway to enhance glucose uptake and utilization in peripheral tissues and suppress hepatic glucose production. It has also been noted to reduce serum triglyceride and cholesterol concentrations.[10]
Efficacy Data: To date, there are no publicly available, peer-reviewed clinical trial data or detailed preclinical studies quantifying the efficacy of Tibeglisene. A direct comparison of its glucose-lowering or lipid-lowering effects with metformin based on experimental evidence is therefore not possible.
Section 2: A Framework for Comparative Efficacy Assessment: Experimental Protocols
For researchers aiming to conduct a comparative study of a well-established drug like metformin and an investigational compound like Tibeglisene, a multi-tiered approach involving both in vitro and in vivo models is essential. The following section details key experimental protocols, explaining the rationale behind each step.
In Vitro Assessment of Cellular Mechanisms
In vitro assays are crucial for elucidating the direct cellular and molecular mechanisms of action of a drug, independent of systemic physiological effects.
2.1.1 Glucose Uptake Assay in Adipocytes
This assay directly measures a compound's ability to enhance the uptake of glucose into insulin-sensitive cells, a hallmark of insulin sensitization.[12][13] The 3T3-L1 cell line is a well-established model for this purpose, as these pre-adipocyte fibroblasts can be differentiated into mature adipocytes that exhibit insulin-responsive glucose transport.[14]
Experimental Workflow:
Caption: Workflow for 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes.
Step-by-Step Methodology:
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).[14] The cells are maintained in culture for at least 10 days to ensure full differentiation.
Serum Starvation: Prior to the assay, the differentiated adipocytes are washed and incubated in a serum-free medium for several hours. This step minimizes basal glucose uptake and sensitizes the cells to insulin stimulation.
Compound Treatment: Cells are then treated with various concentrations of Tibeglisene, Metformin, or a vehicle control. To assess insulin-sensitizing effects, a set of wells for each compound is also co-treated with a sub-maximal concentration of insulin.
Glucose Uptake Measurement: A fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the wells.[8] This analog is taken up by the cells through glucose transporters but is not fully metabolized, leading to its accumulation.
Quantification: After a defined incubation period, the cells are washed with ice-cold buffer to stop glucose transport and remove any extracellular 2-NBDG. The cells are then lysed, and the intracellular fluorescence is measured using a plate reader. An increase in fluorescence in the drug-treated wells compared to the control indicates enhanced glucose uptake.[8]
2.1.2 Hepatic Gluconeogenesis Assay
This assay assesses the ability of a compound to inhibit the production of glucose in liver cells, a primary mechanism of action for metformin.[9] Primary hepatocytes are the gold standard for this assay as they most closely represent the physiology of the liver.
Experimental Workflow:
Caption: Workflow for Assessing AMPK Activation.
Step-by-Step Methodology:
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 liver cells, C2C12 myotubes) is cultured and treated with the test compounds for a specified period.
Protein Extraction: After treatment, the cells are lysed to extract total protein.
Quantification by Western Blot or ELISA:
Western Blot: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the phosphorylated (active) form of AMPK (at Thr172) and total AMPK (as a loading control).
ELISA: A cell-based ELISA can also be used, where cells are cultured in a 96-well plate, fixed, and then incubated with antibodies against p-AMPK. [1][15]A secondary antibody conjugated to an enzyme is used for detection.
Analysis: The ratio of phosphorylated AMPK to total AMPK is calculated. An increase in this ratio indicates activation of the AMPK pathway.
In Vivo Assessment of Systemic Efficacy
In vivo studies in animal models of diabetes are essential to evaluate the overall physiological effects of a drug, including its pharmacokinetics and potential toxicity.
2.2.1 Alloxan-Induced Diabetic Rat Model
This is a widely used model for inducing type 1-like diabetes through the chemical destruction of pancreatic β-cells by alloxan. While not a perfect model for type 2 diabetes, it is useful for screening the glucose-lowering potential of compounds.
Step-by-Step Methodology:
Induction of Diabetes: Healthy adult rats are administered a single intraperitoneal injection of alloxan monohydrate. [16]After 72 hours, blood glucose levels are measured, and rats with fasting glucose levels above a predetermined threshold (e.g., 200 mg/dL) are considered diabetic and selected for the study.
[16]2. Grouping and Treatment: The diabetic rats are divided into several groups: a diabetic control group (receiving vehicle), a positive control group (receiving metformin), and experimental groups (receiving different doses of Tibeglisene). A group of healthy, non-diabetic rats serves as a normal control. The treatments are typically administered orally once daily for a period of several weeks.
Monitoring: Body weight and fasting blood glucose levels are monitored regularly throughout the study.
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose disposal capacity.
Biochemical Analysis: At the end of the study, blood is collected for the analysis of HbA1c, insulin levels, and lipid profiles (triglycerides, cholesterol). Organs such as the liver and pancreas may be collected for histological analysis.
Data Analysis: The primary endpoints for comparison are the reduction in fasting blood glucose, the improvement in glucose tolerance (area under the curve in the OGTT), and the change in HbA1c.
Section 3: Data Presentation and Interpretation
For a robust comparison, all quantitative data should be summarized in tables.
Table 1: Hypothetical In Vitro Efficacy Data
Assay
Parameter
Metformin
Tibeglisene
Glucose Uptake (3T3-L1)
EC50 (µM)
Value
Value
Max Response (% of Insulin)
Value
Value
Hepatic Gluconeogenesis
IC50 (µM)
Value
Value
Max Inhibition (%)
Value
Value
AMPK Activation
EC50 for p-AMPK (µM)
Value
Value
Table 2: Hypothetical In Vivo Efficacy Data (Alloxan-Induced Diabetic Rats)
Parameter
Diabetic Control
Metformin (Dose)
Tibeglisene (Dose 1)
Tibeglisene (Dose 2)
Change in Fasting Blood Glucose (mg/dL)
Value
Value
Value
Value
HbA1c (%)
Value
Value
Value
Value
OGTT AUC (mg·min/dL)
Value
Value
Value
Value
Serum Triglycerides (mg/dL)
Value
Value
Value
Value
Section 4: Conclusion and Future Directions
Metformin remains the undisputed first-line therapy for type 2 diabetes, with a well-characterized, multi-pronged mechanism of action and proven clinical benefits. Tibeglisene, as an investigational insulin sensitizer, represents a pharmacological approach that has shown therapeutic promise with other compounds. However, the lack of public data on Tibeglisene makes any direct comparison speculative.
This guide provides a comprehensive framework for the preclinical evaluation necessary to bridge this knowledge gap. By employing the detailed in vitro and in vivo protocols described, researchers can systematically dissect the mechanism of action and quantify the therapeutic potential of novel insulin sensitizers like Tibeglisene, and rigorously compare their efficacy and mechanisms against established standards such as Metformin. Such studies are essential for the continued development of new and improved therapies for metabolic diseases.
References
Rena, G., Hardie, D.G., & Pearson, E.R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585. [Link]
Garber, A.J., Duncan, T.G., Goodman, A.M., Mills, D.J., & Rohlf, J.L. (1997). Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial. The American Journal of Medicine, 103(6), 491-497. [Link]
Wang, Y., et al. (2021). Comparison of Clinical Efficacy and Safety of Metformin Sustained-Release Tablet (II) (Dulening) and Metformin Tablet (Glucophage) in Treatment of Type 2 Diabetes Mellitus. Frontiers in Endocrinology, 12, 722353. [Link]
Makin, V., & Lansang, M.C. (2019). Should Metformin Be Used in Every Patient With Type 2 Diabetes?. Cleveland Clinic Journal of Medicine, 86(4), 271-277. [Link]
Sanchez-Rangel, E., & Inzucchi, S.E. (2017). Metformin: clinical use in type 2 diabetes. Diabetologia, 60(9), 1586-1593. [Link]
Saini, V., et al. (2023). In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. [Link]
Rahman, M., et al. (2013). In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. Journal of Applied Pharmaceutical Science, 3(3), 121-126. [Link]
Patil, S.P., et al. (2014). Insulin sensitizing effect of 3 Indian medicinal plants: An in vitro study. Indian Journal of Pharmacology, 46(1), 58-62. [Link]
Rahman, M.S., et al. (2023). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA.gov. [Link]
Ye, J. (2021). Mechanisms of insulin resistance in obesity. Frontiers in Endocrinology, 12, 642595. [Link]
Gond, S. P., et al. (2013). In-vivo Animal Model for Screening of Anti Diabetic Activity. International Journal of Current Pharmaceutical Research, 5(2), 35-37. [Link]
Colca, J.R. (2015). A new understanding of the mechanism of action of insulin sensitizing drugs provides insight into treating metabolic disease. Atlas of Science. [Link]
Tibeglisene vs. Insulin: Impact on Fasting Blood Glucose and Glucose Transport Dynamics
Executive Summary: The "Two-Step" Divergence Tibeglisene (BM 13.907) represents a distinct class of insulin sensitizers known as alpha-activated carbonic acids (specifically pentynoic acid derivatives). Unlike insulin, w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Two-Step" Divergence
Tibeglisene (BM 13.907) represents a distinct class of insulin sensitizers known as alpha-activated carbonic acids (specifically pentynoic acid derivatives). Unlike insulin, which acts as a comprehensive agonist of the insulin receptor to drive both glucose transporter (GLUT4) translocation and intrinsic transporter activation, Tibeglisene functions as a mechanistic uncoupler .
For researchers and drug developers, the critical distinction lies in the "Ceiling Effect" :
Insulin: Drives 100% maximal glucose transport capacity (Translocation + Activation).
Tibeglisene: Drives near-maximal GLUT4 translocation (~83% of insulin's effect) but fails to fully activate the transporter's intrinsic catalytic rate, resulting in a capped glucose disposal efficacy (~50-60% of insulin).
This guide dissects the experimental evidence comparing Tibeglisene to Insulin, focusing on the dissociation between transporter recruitment and transporter activity.
Mechanistic Architecture: The Two-Step Model
To understand why Tibeglisene impacts Fasting Blood Glucose (FBG) differently than insulin, we must look at the cellular level. The glucose transport system is regulated by two distinct steps:[1][2][3]
Recruitment (Translocation): Moving GLUT4 vesicles from intracellular pools to the plasma membrane.
Activation (Intrinsic Activity): Switching the membrane-bound GLUT4 into a catalytically active state.
Comparative Signaling Pathway
The following diagram illustrates the divergence. Insulin activates both steps via the canonical PI3K/Akt pathway. Tibeglisene mimics the translocation signal (possibly via PKC or membrane lipid modulation) but lacks the capacity to fully trigger the activation step.
Figure 1: The "Two-Step" Regulation Model. Note the red dotted line indicating Tibeglisene's failure to fully trigger Step 2 (Activation), limiting its maximal glucose lowering effect.
Experimental Performance: Tibeglisene vs. Insulin
The following data is synthesized from pivotal mechanistic studies (e.g., Obermaier-Kusser et al.) comparing the two agents in adipocyte models, which are the gold standard for assessing GLUT4 dynamics.
Table 1: Quantitative Dissociation of Translocation and Activity
Data represents maximal stimulation relative to basal levels.
Metric
Assay Method
Insulin (100 µU/mL)
Tibeglisene (BM 13.907)
Relative Efficacy (Tib vs. Ins)
GLUT4 Translocation
Cytochalasin-B Binding
13.0 pmol/mg
10.8 pmol/mg
~83% (High Recruitment)
Glucose Transport
3-O-Methylglucose Uptake
59% (of equilibrium)
35% (of equilibrium)
~59% (Moderate Activity)
Lipid Impact
Serum TG/Cholesterol
Variable (Lipogenic)
Reduction
Superior Profile
Hypoglycemia Risk
Clamp Studies
High
Low
Safety Advantage
Interpretation for Drug Development
Translocation Competence: Tibeglisene is highly effective at recruiting transporters. In states of Insulin Resistance (where translocation is often impaired), Tibeglisene can restore surface GLUT4 levels comparable to healthy insulin signaling.
Activation Deficit: The drug's inability to fully activate the transporter suggests it acts as a Partial Agonist . In a clinical setting, this translates to a "soft landing" in FBG reduction—it lowers glucose significantly but plateaus before causing severe hypoglycemia, unlike the linear, uncapped action of insulin.
Experimental Protocols: Validating the Mechanism
To confirm these findings in your own pipeline, use the following self-validating workflow. This protocol distinguishes between simple recruitment (Western blot/Imaging) and functional transport (Uptake assays).
Phase A: The Cytochalasin-B Binding Assay (Translocation)
Purpose: To measure the physical number of GLUT4 transporters at the membrane.
Preparation: Isolate primary rat adipocytes or differentiate 3T3-L1 adipocytes.
Treatment: Incubate cells for 30 mins at 37°C with:
Control (Buffer)
Insulin (100 nM)
Tibeglisene (10-100 µM)
Membrane Isolation: Homogenize cells and fractionate via ultracentrifugation to isolate Plasma Membranes (PM) and Low-Density Microsomes (LDM).
Ligand Binding: Incubate PM fraction with [³H]-Cytochalasin B (a high-affinity GLUT ligand) in the presence of Cytochalasin E (to block non-specific binding).
Quantification: Measure radioactivity.
Success Criteria: Insulin should increase PM binding by ~2.5-3x. Tibeglisene should achieve >80% of this increase.
Phase B: The 3-O-Methylglucose Uptake Assay (Functional Activity)
Purpose: To measure the actual rate of glucose influx (Translocation × Activation).
Tracer: Use 3-O-[¹⁴C]methylglucose (non-metabolizable glucose analog) to measure transport rate without confounding glycolysis.
Pulse: Add tracer to treated cells for exactly 4 seconds (initial velocity conditions).
Stop: Rapidly quench with ice-cold phloretin (transport inhibitor) and spin through silicone oil to separate cells from buffer.
Analysis:
Compare the ratio of Uptake Rate (Phase B) to Transporter Number (Phase A).
Crucial Calculation:Turnover Number = Uptake Rate / Cytochalasin Binding Sites.
Expected Result: Insulin maintains a high turnover number. Tibeglisene will show a lower turnover number , proving the defect is in activation, not recruitment.
Strategic Synthesis
Tibeglisene offers a unique therapeutic proposition. It is not an insulin replacement but an insulin efficiency modulator .
Use Case: Ideal for Type 2 Diabetes phenotypes driven by lipotoxicity and impaired GLUT4 trafficking.
Limitation: It cannot overcome absolute beta-cell failure or severe activation defects.
Advantage: The dissociation between translocation and activation provides a built-in safety buffer against hypoglycemia, a key advantage over sulfonylureas or exogenous insulin.
References
Obermaier-Kusser, B., et al. (1989). "Further evidence for a two-step model of glucose-transport regulation.[1][2][3] Inositol phosphate-oligosaccharides regulate glucose-carrier activity."[1][2][3] Biochemical Journal.
NCATS Inxight Drugs. "Tibeglisene (BM 13.907)." National Center for Advancing Translational Sciences.
World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN): Tibeglisene."[4] WHO Drug Information.
Comprehensive Safety & Handling Guide: Tibeglisene (BM 13907)
Executive Safety Summary & Risk Profile Tibeglisene (BM 13907) is a pentynoic acid derivative that functions as an insulin sensitizer with potent hypoglycemic activity.[1] Unlike standard laboratory reagents, the primary...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Risk Profile
Tibeglisene (BM 13907) is a pentynoic acid derivative that functions as an insulin sensitizer with potent hypoglycemic activity.[1] Unlike standard laboratory reagents, the primary risk with Tibeglisene is not acute chemical corrosion, but pharmacological containment .
As a potent bioactive compound capable of altering glucose transport and lipid metabolism, accidental exposure can lead to systemic metabolic dysregulation. This guide treats Tibeglisene as a High Potency Active Pharmaceutical Ingredient (HPAPI) , requiring containment strategies that exceed standard BSL-1 protocols.
Core Hazard Logic
Pharmacological Mechanism: Tibeglisene enhances glucose transport and insulin sensitivity.
Exposure Consequence: Inhalation or transdermal absorption of the powder can precipitate hypoglycemia (dizziness, fainting) and potential reproductive toxicity, a common class effect among PPAR-associated metabolic modulators.
Physical State: Supplied as a crystalline solid/powder.[2] Dust inhalation is the critical failure point.
Mechanism-Based Hazard Analysis
To understand why specific PPE is required, we must visualize the compound's biological pathway. The following diagram illustrates how Tibeglisene interacts with metabolic pathways and where the safety risks emerge.
Figure 1: Pharmacological pathway of Tibeglisene showing the causality between exposure and systemic metabolic risk.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for Tibeglisene is dictated by its physical state. The highest risk occurs during the weighing of the neat powder.
Protection Zone
Equipment Standard
Scientific Rationale
Respiratory
N95 (Minimum) Preferred: P100 or PAPR for >100mg handling.
Tibeglisene is a solid particulate. High-efficiency filtration is required to prevent nasal mucosal absorption, which provides a direct route to the bloodstream.
Dermal (Hands)
Double Nitrile Gloves (0.11 mm min. thickness)
Breakthrough Prevention: Double gloving allows the outer glove to be removed immediately upon contamination without exposing skin.
Ocular
Chemical Safety Goggles
Prevents absorption through the lacrimal duct. Standard safety glasses are insufficient for powder handling due to potential dust migration.
Body
Tyvek® Lab Coat / Sleeve Covers
Disposable, non-woven fabrics prevent powder retention. Cotton coats can trap potent dust, creating a secondary exposure source in laundry.
Operational Protocols
A. Weighing & Solubilization (High Risk)
Goal: Isolate the powder from the open lab environment.
Engineering Control: All weighing of dry Tibeglisene must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an anti-static gun or bar inside the enclosure. Charged particles of Tibeglisene can "jump" onto gloves or cuffs.
Solvent Addition: Add the solvent (typically DMSO or Ethanol) to the vial inside the hood. Do not remove the dry powder from the hood.
Decontamination: Wipe the exterior of the vial with a detergent-soaked Kimwipe before removing it from the hood.
B. Experimental Handling (Medium Risk)
Goal: Prevent cross-contamination during pipetting.
Aerosol Prevention: When vortexing or centrifuging solutions, ensure caps are sealed with Parafilm.
Needle Safety: Avoid using needles if possible to prevent injection injuries, which would deliver a potent pharmacological dose immediately. Use blunt-tip cannulas if transfer is necessary.
C. Emergency Spill Response
Scenario: You have spilled 50mg of Tibeglisene powder on the bench.
Evacuate & Alert: Clear the immediate area.
PPE Upgrade: Don double gloves and a P100 respirator.
Wet Wiping (Do Not Sweep): Cover the powder with a paper towel soaked in 10% bleach or a surfactant solution. This prevents dust generation.
Collection: Wipe up the damp material and place it in a sealed hazardous waste bag.
Verification: Clean the surface three times (Triple Rinse Protocol) with ethanol and water.
Waste Disposal & Deactivation
Tibeglisene is a bioactive organic compound.[3] It must never be disposed of down the drain.[4]
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Waste
Collect in yellow biohazard/chemical bags. Incineration is the preferred destruction method to break down the pentynoic acid structure.
Liquid Waste
Organic Solvent Waste
Segregate into "Non-Halogenated Organic" waste containers (assuming DMSO/Ethanol vehicle). Label as "Contains Insulin Sensitizer."[1]
Sharps/Glass
Contaminated Sharps
Rigid puncture-proof containers.
Decision Logic: Handling Workflow
The following flowchart guides the researcher through the safe handling process, ensuring no steps are missed.
Figure 2: Operational decision tree for handling Tibeglisene based on physical state.
References
National Center for Advancing Translational Sciences (NCATS). Tibeglisene (BM 13907) - Inxight Drugs. Retrieved from [Link]
PubChem. Tibeglisene Compound Summary. National Library of Medicine. Retrieved from [Link]
National Institutes of Health (NIH). Safety of PPAR Agonists. PMC Articles. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Disclaimer: This guide is for educational and planning purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling, as formulation specifics may vary.